molecular formula C9H18ClN B3217947 10-Azabicyclo[4.3.1]decane hydrochloride CAS No. 1185671-65-1

10-Azabicyclo[4.3.1]decane hydrochloride

Cat. No.: B3217947
CAS No.: 1185671-65-1
M. Wt: 175.70
InChI Key: IGQSWMHPHCELJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Azabicyclo[4.3.1]decane hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

10-azabicyclo[4.3.1]decane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQSWMHPHCELJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FT-IR Spectroscopy of 10-Azabicyclo[4.3.1]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary & Structural Context[1][2][3][4][5]

10-Azabicyclo[4.3.1]decane hydrochloride (CAS: 1185671-65-1) represents a critical scaffold in the synthesis of neuroactive agents, structurally related to the tropane and granatane alkaloids. Unlike its smaller homologs, this [4.3.1] system possesses a unique conformational flexibility in its seven-membered ring, bridged by a nitrogen atom.

Characterizing this salt via Fourier Transform Infrared (FT-IR) spectroscopy requires distinguishing the protonated amine features from the complex aliphatic backbone. This guide provides a definitive protocol for the structural validation of 10-azabicyclo[4.3.1]decane HCl, focusing on the diagnostic "ammonium envelope" and the fingerprint signatures of the bicyclic skeleton.

Chemical Identity
  • IUPAC Name: this compound[1][2][3]

  • Formula:

    
    
    
  • Molecular Weight: 175.70 g/mol [1][2]

  • Key Structural Feature: A secondary amine nitrogen located at the bridgehead (position 10), protonated to form a chloride salt (

    
    ).
    

Theoretical Spectral Profile

The conversion of the free base 10-azabicyclo[4.3.1]decane to its hydrochloride salt induces profound spectral shifts. The most significant is the replacement of the weak, sharp


 of the secondary amine (~3300-3350 cm⁻¹) with a broad, intense "ammonium band" system.
The "Ammonium Envelope" (2400 – 3200 cm⁻¹)

In bicyclic amine salts, the N-H stretching vibrations are strongly coupled with hydrogen bonding to the chloride counter-ion. This results in a broad absorption continuum, often termed the "ammonium envelope," which frequently obscures the C-H stretching vibrations.

  • 
     & 
    
    
    
    :
    Broad, multiple bands centered between 2700–3000 cm⁻¹.
  • Combination Bands: Distinct "fermi resonance" or combination overtones often appear between 2400–2600 cm⁻¹, diagnostic of amine salts.

The Fingerprint Region (600 – 1500 cm⁻¹)
  • 
     Scissoring:  A medium-to-strong band expected at 1580–1620 cm⁻¹ . This is the primary confirmation of salt formation.
    
  • C-N Stretching: In bicyclic systems, ring strain shifts the C-N stretch to higher frequencies compared to linear amines, typically 1150–1250 cm⁻¹ .

  • Ring Breathing: The cycloheptane-like portion of the ring system exhibits characteristic skeletal vibrations below 1000 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), this protocol uses a Standard Addition/Neutralization Check to validate the salt form.

Sample Preparation

Given the hygroscopic nature of amine hydrochlorides, moisture exclusion is paramount.

  • Method A: ATR (Attenuated Total Reflectance): Preferred for speed and minimal sample prep. Use a Diamond or ZnSe crystal. Ensure high contact pressure to suppress noise in the 2000-2500 cm⁻¹ region.

  • Method B: KBr Pellet: Preferred for high-resolution fingerprinting. Mix 1-2 mg sample with 200 mg dry KBr. Press at 10 tons. Warning: Damp KBr will create water bands (3400 cm⁻¹) that interfere with the ammonium envelope.

Instrument Parameters
  • Resolution: 4 cm⁻¹

  • Scans: 32 (ATR) or 16 (KBr)

  • Apodization: Blackman-Harris 3-Term

  • Range: 4000 – 400 cm⁻¹

Validation Logic (DOT Visualization)

ValidationWorkflow Start Start: Crude Sample Acquire Acquire FT-IR Spectrum (ATR/KBr) Start->Acquire Check1 Check 1580-1620 cm⁻¹ (NH2+ Scissoring Present?) Acquire->Check1 Fail_Water FAIL: Excessive Moisture (Broad OH >3400) Acquire->Fail_Water Strong OH Band Check2 Check 3300 cm⁻¹ (Sharp Free Base NH Absent?) Check1->Check2 Yes Fail_Base FAIL: Free Base Detected (Incomplete Salt Formation) Check1->Fail_Base No (Band Missing) Pass PASS: Valid HCl Salt Check2->Pass Yes Check2->Fail_Base No (Sharp Band Present)

Figure 1: Decision logic for validating the salt form of 10-azabicyclo[4.3.1]decane.

Diagnostic Spectral Bands

The following table summarizes the expected vibrational modes for 10-Azabicyclo[4.3.1]decane HCl based on homologous bicyclic amine salts (e.g., granatane HCl).

Frequency Region (cm⁻¹)Vibrational ModeIntensityDiagnostic Note
2700 – 3100

and

Strong, BroadThe "Ammonium Envelope." Overlaps with C-H stretches.
2400 – 2600 Combination / OvertoneWeak, Broad"Ammonium bands" characteristic of amine salts.
1580 – 1620

Scissoring
MediumKey Salt Indicator. Absent in free base.
1440 – 1480

Scissoring
MediumMethylene groups of the [4.3.1] ring system.
1150 – 1250

Stretch
Medium/StrongShifted higher due to bicyclic cage strain.
700 – 900 Skeletal / RockingWeak/MediumFingerprint specific to the [4.3.1] isomer.
Mechanistic Insight: The Bicyclic Strain Effect

In 10-azabicyclo[4.3.1]decane, the nitrogen bridge imposes a geometric constraint. Unlike linear diethylamine HCl, where the C-N bonds can rotate freely, the bicyclic cage locks the C-N-C angle.

  • Spectral Consequence: This rigidity often sharpens the skeletal bands in the fingerprint region (1000-1400 cm⁻¹) compared to linear analogs.

  • Counter-ion Interaction: The chloride ion typically resides in the "pocket" formed by the bicyclic cavity, leading to strong H-bonding which broadens the N-H stretch significantly.

Structural Signaling Pathway

Understanding the correlation between chemical structure and spectral output is vital for troubleshooting synthesis.

SpectralLogic Struct 10-Azabicyclo[4.3.1]decane Structure Protonation Protonation (HCl) Struct->Protonation Mode_CN C-N Skeletal (Strained) Struct->Mode_CN Cage Geometry Mode_NH N-H+ Stretching (Restricted) Protonation->Mode_NH Charge Center Spec_High Broad Band 2700-3100 cm⁻¹ Mode_NH->Spec_High Spec_Def Deformation Band ~1600 cm⁻¹ Mode_NH->Spec_Def Spec_Mid Shifted C-N 1180-1220 cm⁻¹ Mode_CN->Spec_Mid

Figure 2: Causal relationship between the bicyclic ammonium structure and observed spectral bands.

Troubleshooting & Common Artifacts

  • Water Interference:

    • Symptom:[4][5][3] A broad, rounded band centered at 3400 cm⁻¹.

    • Cause: The HCl salt is hygroscopic.

    • Fix: Dry sample in a vacuum oven at 40°C for 2 hours before analysis. Use a purged FTIR sample chamber.

  • Free Base Contamination:

    • Symptom:[4][5][3] Appearance of a sharp peak ~3320 cm⁻¹ and loss of intensity at 1600 cm⁻¹.

    • Cause: Incomplete acidification or hydrolysis.

    • Fix: Recrystallize from ethanol/ether with excess HCl gas.

References

  • PubChem. (2025). This compound (CID 45595819).[2] National Library of Medicine.[2] [Link][2]

  • Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry. (Foundational reference for amine salt band assignments). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 10-Azabicyclo[4.3.1]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

10-Azabicyclo[4.3.1]decane hydrochloride is a bicyclic amine salt with a unique three-dimensional structure that presents significant interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate. Understanding its fundamental physicochemical properties is a critical first step in any research and development campaign, as these characteristics govern its behavior from synthesis and purification to formulation and ultimately, its pharmacokinetic profile.

This guide provides a comprehensive overview of the key physicochemical attributes of this compound. In the absence of extensive published experimental data for this specific molecule, this document takes a practical, field-proven approach. It outlines the standard methodologies and theoretical considerations that a researcher would employ to generate a complete physicochemical profile. The causality behind experimental choices is explained, providing a self-validating framework for characterization.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its identity and structural features.

IdentifierValueSource
Chemical Name 10-azabicyclo[4.3.1]decane;hydrochloride[1]
Molecular Formula C₉H₁₈ClN[1]
Molecular Weight 175.70 g/mol [1][2]
CAS Number 282-57-5 (for hydrochloride); 1185671-65-1[2]
Parent Compound 10-Azabicyclo[4.3.1]decane[1]
Canonical SMILES C1CCC2CCCC(C1)N2.Cl[1]
InChIKey IGQSWMHPHCELJV-UHFFFAOYSA-N[1]

The hydrochloride salt form is crucial as it significantly influences properties like solubility and stability compared to the free base. The bicyclic structure imparts rigidity, which can be advantageous for receptor binding but may also impact solubility.

Key Physicochemical Properties: A Predictive and Experimental Approach

The following sections detail the critical physicochemical parameters and the standard methodologies for their determination.

Physical State and Appearance

Commercial suppliers describe this compound as a solid. A crucial first step in characterization is a simple visual inspection to note the color, crystallinity, and any hygroscopic tendencies.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a fundamental property that provides a preliminary indication of purity and the strength of the crystal lattice.

Experimental Protocol: Capillary Melting Point Determination

A standard and accessible method for determining the melting point is using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Ramp: A rapid heating ramp is initially used to approach the approximate melting range, followed by a slower ramp (1-2 °C/minute) to accurately determine the melting range.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Causality: A sharp melting range (e.g., < 2 °C) is indicative of high purity. A broad melting range can suggest the presence of impurities or decomposition.

Solubility Profile: A Cornerstone of "Druggability"

Solubility is a critical parameter influencing bioavailability and formulation development. As a hydrochloride salt, enhanced aqueous solubility compared to the free base is expected.

Experimental Workflow: Thermodynamic Solubility Assessment

The shake-flask method (ICH guideline Q6A) is the gold standard for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation:

Solvent SystemPredicted BehaviorImportance
WaterHigh solubility expected due to the salt form.Baseline for aqueous-based formulations.
Phosphate-Buffered Saline (PBS) pH 7.4High solubility expected.Simulates physiological pH.
Simulated Gastric Fluid (SGF) pH ~1.2High solubility expected.Predicts behavior in the stomach.
Simulated Intestinal Fluid (SIF) pH ~6.8Solubility may be pH-dependent.Predicts behavior in the small intestine.
Ethanol/Water mixturesGood solubility expected.Relevant for co-solvent formulations.
Dichloromethane, Ethyl AcetateLow solubility expected.Important for synthesis and purification.
Dissociation Constant (pKa): Understanding Ionization

The pKa governs the extent of ionization at a given pH. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (cationic) form and the neutral free base. This is paramount for predicting absorption, distribution, and receptor interaction.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust method for pKa determination.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored with a calibrated pH electrode.

  • Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is determined from the half-equivalence point of the titration curve.

Causality: The pKa value will indicate the pH range in which the compound transitions from its charged, water-soluble form to its neutral, more lipophilic form. This is critical for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine).

Lipophilicity (LogP/LogD): Membrane Permeability Potential

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octanol and water. A computed LogP value for the parent amine is available.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (ionized and neutral) at a specific pH. For an amine, LogD is pH-dependent.

Relationship between LogD, LogP, and pKa:

G LogP LogP (Neutral Species) LogD LogD (Distribution at pH) LogP->LogD pKa pKa (Ionization) pKa->LogD pH pH of Medium pH->LogD

Caption: Workflow for a forced degradation study.

Causality: This workflow is designed to intentionally degrade the molecule to develop and validate a stability-indicating analytical method. This method can then be used for long-term stability studies and quality control.

Conclusion

While publicly available experimental data on this compound is limited, a comprehensive physicochemical profile can be systematically generated using the established methodologies outlined in this guide. By understanding the "why" behind each experimental choice, researchers can confidently characterize this and other novel chemical entities. The interplay between solubility, pKa, and lipophilicity, governed by the compound's bicyclic amine structure and its hydrochloride salt form, will ultimately dictate its utility in drug development and other scientific applications. This guide serves as a roadmap for generating the critical data necessary to advance research with this promising molecular scaffold.

References

  • PubChem. This compound. [Link]

  • PubChem. This compound Chemical and Physical Properties. [Link]

Sources

Thermal Stability Profile & Characterization of 10-Azabicyclo[4.3.1]decane Hydrochloride

[1]

Executive Summary

This compound (CAS 1185671-65-1) is a bridged bicyclic amine salt serving as a critical scaffold in the synthesis of nicotinic modulators, antiviral agents, and FKBP ligands. Its structural rigidity, conferred by the [4.3.1] bicyclic framework, imparts a thermal stability profile distinct from linear aliphatic amines.

This guide provides a technical analysis of its thermal behavior, predicting a high decomposition threshold in the solid state while highlighting specific vulnerabilities in solution. It establishes a standardized protocol for validating these parameters, essential for researchers incorporating this motif into Active Pharmaceutical Ingredients (APIs).

Chemical Identity & Structural Baseline

The stability of this compound is intrinsic to its "cage-like" geometry. Unlike flexible amines, the bridgehead carbons constrain the nitrogen atom, reducing the entropic driving force for certain degradation pathways (e.g., Hofmann elimination) while increasing resistance to thermal ring-opening.

Physicochemical Properties
PropertyDetail
Chemical Name This compound
CAS Number 1185671-65-1
Molecular Formula C₉H₁₈ClN (C₉H₁₇N[1][2][3] · HCl)
Molecular Weight 175.70 g/mol
Physical Form White to off-white crystalline solid
Predicted Melting Point >200°C (with decomposition)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.
Structural Visualization

The following diagram illustrates the bridged topology that confers thermal robustness.

GFigure 1: Structural Connectivity of 10-Azabicyclo[4.3.1]decane HClN10N-10(Bridgehead)C1C-1N10->C1Rigid BondC6C-6N10->C6Rigid BondHClHCl(Salt)N10->HClIonic InteractionBridge[4.3.1]SystemC1->BridgeC6->Bridge

Thermal Stability Analysis

Solid-State Thermal Behavior

As a hydrochloride salt of a secondary amine, the compound exhibits a characteristic thermal profile dominated by dehydrohalogenation followed by oxidative decomposition.

  • Phase I (Ambient to ~150°C): The crystal lattice remains stable. Minimal mass loss is expected unless the sample is hygroscopic and contains adsorbed water.

  • Phase II (180°C - 250°C): Onset of melting often coincides with decomposition. The ionic lattice breaks down, releasing gaseous hydrogen chloride (HCl).

  • Phase III (>250°C): The free amine base, now exposed to high heat, undergoes oxidative fragmentation, carbonization, and nitrogen oxide release.

Key Insight: The bridged structure prevents facile intramolecular cyclization reactions common in linear polyamines, likely extending the thermal stability range compared to linear analogs like dibutylamine HCl.

Solution Stability & Stress Factors

In drug development, solution stability is often more critical than the solid-state melting point.

  • Hydrolytic Stability: The C-N bonds in the bicyclic cage are chemically inert to standard aqueous hydrolysis (pH 1-13). The compound is expected to remain stable in refluxing water or acidic media.

  • Thermal Stress in Synthesis: Synthesis protocols for derivatives often involve refluxing in high-boiling solvents (e.g., xylene at 140°C) or using strong reducing agents (LiAlH₄), indicating the core skeleton survives extreme thermal and chemical stress.

  • Oxidative Vulnerability: The secondary amine nitrogen is the primary site of weakness. Prolonged exposure to air at elevated temperatures (in solution) may lead to N-oxide formation.

Experimental Characterization Protocol

Do not rely solely on literature values for novel intermediates. Use this self-validating protocol to determine the precise stability limits of your specific lot.

Workflow Diagram

StabilityWorkflowFigure 2: Thermal & Chemical Stability Characterization WorkflowStartSample Preparation(Dry & Weigh)TGATGA Analysis(Ramp 10°C/min, N2)Start->TGADSCDSC Analysis(Sealed Pan, N2)Start->DSCStressForced Degradation(Acid/Base/Oxidation)Start->StressDataStability ProfileGenerationTGA->DataDecomp OnsetDSC->DataMelting PointHPLCHPLC-MSQuantificationStress->HPLCHPLC->DataPurity %

Protocol: Thermal Gravimetric Analysis (TGA) & DSC

Objective: Determine the exact onset of decomposition (


  • Instrument: TGA/DSC synchronous analyzer (e.g., Mettler Toledo or TA Instruments).

  • Sample: 5–10 mg of dried 10-Azabicyclo[4.3.1]decane HCl.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent early oxidative artifacts.
    
  • Method:

    • Equilibrate at 30°C.

    • Ramp 10.00 °C/min to 400.00 °C.

  • Data Interpretation:

    • TGA: Look for the first significant mass loss step (>5%). If this occurs before the DSC endotherm, the salt decomposes before melting.

    • DSC: Identify the sharp endothermic peak (

      
      ). If the baseline becomes noisy immediately after, it confirms simultaneous decomposition.
      
Protocol: Forced Degradation (Stress Testing)

Objective: Simulate accelerated aging to identify degradation products.

Stress ConditionProcedureTarget Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl, reflux at 80°C for 24h.Verify resistance to ring opening.
Base Hydrolysis Dissolve in 0.1 N NaOH, reflux at 80°C for 24h.Check for free-basing/precipitation.
Oxidation Dissolve in 3%

, stir at RT for 24h.
Detect N-oxide formation (M+16 peak in MS).
Thermal (Solid) Heat solid at 105°C for 7 days.Assess physical appearance (yellowing) and potency.

Potential Degradation Pathways[1]

Understanding how the molecule breaks down allows for better impurity monitoring.

DegradationFigure 3: Hypothesized Degradation PathwaysParentParent HCl Salt(C9H18ClN)FreeBaseFree Base(10-Azabicyclo[4.3.1]decane)Parent->FreeBaseThermal Dissociation(-HCl)HClGasHCl Gas ReleaseParent->HClGasNOxideN-Oxide Impurity(+16 Da)FreeBase->NOxideOxidation (H2O2 / Air)RingOpenRing Opening(High T / Strong Acid)FreeBase->RingOpenExtreme Thermal Stress

Handling and Storage Recommendations

Based on the thermal profile of bicyclic amine salts:

  • Hygroscopicity: Hydrochloride salts are prone to absorbing atmospheric moisture. Store in a tightly sealed container with desiccants.

  • Temperature: While thermally stable, storage at Room Temperature (15-25°C) is standard. Refrigeration (2-8°C) is recommended for long-term reference standards to prevent slow oxidative yellowing.

  • Safety: Thermal decomposition releases toxic Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx). Any thermal analysis must be conducted in a fume hood or with appropriate exhaust.

References

  • PubChem . (n.d.).[2] this compound (CID 45595819).[2] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry . (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems. Retrieved February 18, 2026, from [Link]

  • MDPI . (2022). Thermal Decomposition of Ionic Liquids and Amine Salts. Retrieved February 18, 2026, from [Link]

The Azabicyclo[4.3.1]decane Core: A Journey from Obscurity to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azabicyclo[4.3.1]decane framework, a unique bridged bicyclic amine, has emerged from relative obscurity to become a significant scaffold in the design of biologically active molecules and complex natural product synthesis. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this intriguing class of compounds. We will explore the early conceptualization of bridged bicyclic systems, delve into the key synthetic strategies that have enabled access to this challenging topology, and highlight its presence in notable natural products. This exploration will encompass both historical and modern synthetic approaches, providing insights into the chemical logic that has driven the field forward. Detailed experimental protocols for seminal synthetic transformations, comparative data tables, and illustrative diagrams of reaction pathways are included to provide a practical resource for researchers in organic synthesis and drug discovery.

Introduction: The Allure of the Bridged Bicyclic Amine

Bridged bicyclic systems impose rigid conformational constraints on molecular architecture, a highly desirable feature in the design of specific and potent therapeutic agents. The incorporation of a nitrogen atom into such a framework, as in the azabicyclo[4.3.1]decane core, introduces a basic center, a hydrogen bond donor/acceptor, and a key handle for further functionalization. This unique combination of properties has made azabicycloalkanes privileged scaffolds in medicinal chemistry.

While the smaller azabicyclo[3.2.1]octane core of tropane alkaloids has a rich and storied history dating back to the pioneering work of Willstätter and Robinson in the early 20th century, the larger and more flexible azabicyclo[4.3.1]decane system remained a synthetic enigma for a much longer period.[1][2] The inherent challenges in constructing the seven-membered ring and controlling the stereochemistry of the bridgehead carbons delayed its exploration. This guide will trace the path of the azabicyclo[4.3.1]decane scaffold from a synthetic challenge to a valuable tool in the chemist's arsenal.

Historical Perspective: Piecing Together a Challenging Puzzle

The history of the azabicyclo[4.3.1]decane core is not one of a single, celebrated discovery but rather a gradual emergence from the broader field of bridged bicyclic amine synthesis. Early forays into this area were often inspired by the structures of natural products. The first conceptualization of such complex ring systems can be traced back to the structural elucidation of alkaloids in the early 20th century.

The first attempted synthesis of a related bridged system, adamantane, in 1924 by Hans Meerwein, although unsuccessful in producing the target molecule, yielded a bicyclo[3.3.1]nonane derivative, laying some of the early groundwork for constructing bridged ring systems.[3] It was the relentless pursuit of complex natural products that truly spurred the development of methods applicable to the synthesis of scaffolds like azabicyclo[4.3.1]decane.

The true turning point for the azabicyclo[4.3.1]decane system came with the isolation and structural characterization of complex alkaloids such as daphnicyclidin A and ervitsine , which feature this core structure.[2] The intricate polycyclic architecture of these molecules presented a formidable synthetic challenge and catalyzed the development of novel and powerful synthetic methodologies to access this unique bridged system.

Key Synthetic Strategies: Taming the Seven-Membered Ring

The construction of the azabicyclo[4.3.1]decane scaffold is a non-trivial synthetic task. The primary challenges lie in the formation of the seven-membered ring with appropriate stereochemical control and the installation of functionality for further elaboration. Over the years, several elegant strategies have been developed, evolving from classical cyclization methods to modern transition-metal-catalyzed reactions.

Intramolecular Cyclization Approaches

Early strategies for the construction of bridged bicyclic systems often relied on intramolecular cyclization reactions. These methods involve the formation of one of the rings from a pre-assembled precursor.

The Mannich reaction, a cornerstone of amine synthesis, has been conceptually applied to the formation of azabicyclic systems. An intramolecular variant, where the enolizable ketone and the iminium ion are part of the same molecule, can be a powerful tool for constructing the piperidine ring of the azabicyclo[4.3.1]decane core. While direct historical examples for this specific scaffold are scarce, the logic of this approach has been a guiding principle in the field of alkaloid synthesis.

Conceptual Workflow: Intramolecular Mannich Reaction

G start Cycloheptanone Precursor with Pendant Amine step1 Formation of Iminium Ion start->step1 Aldehyde/Acid step2 Intramolecular Enolate Attack step1->step2 Tautomerization product Azabicyclo[4.3.1]decan-one Core step2->product Cyclization

Caption: Conceptual workflow for an intramolecular Mannich cyclization.

An alternative approach involves the expansion of a pre-existing, more readily accessible ring system. For instance, the expansion of a bicyclo[3.3.1]nonane (morphan) derivative can provide access to the azabicyclo[4.3.1]decane skeleton. The Tiffeneau–Demjanov ring expansion, which proceeds through a diazotization of a β-amino alcohol, is a classical method that can be conceptually applied here.

Modern Synthetic Methodologies

The advent of modern synthetic methods, particularly those catalyzed by transition metals, has revolutionized the synthesis of complex molecular architectures, including the azabicyclo[4.3.1]decane core.

The intramolecular Heck reaction has proven to be a powerful and versatile tool for the construction of the 7-azabicyclo[4.3.1]decane ring system.[2] This palladium-catalyzed reaction involves the coupling of a vinyl halide with an alkene tethered to the nitrogen atom. The reaction proceeds with good control over regioselectivity, favoring the exo-trig cyclization pathway to form the desired bridged system.

Experimental Protocol: Intramolecular Heck Reaction for 7-Azabicyclo[4.3.1]decane Synthesis [2]

  • Reactant Preparation: A solution of the vinyl bromide precursor (1.0 eq) is prepared in an appropriate solvent such as toluene.

  • Catalyst and Reagents: To the solution are added Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (2.0 eq), and proton sponge (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 110 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-azabicyclo[4.3.1]decane derivative.

Table 1: Screening of Conditions for Intramolecular Heck Reaction [2]

EntryCatalystBaseAdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂Et₃NPPh₃Dioxane12015
2Pd(OAc)₂Et₃NPPh₃MeCN8015
3Pd(PPh₃)₄PMP-MeCN7017
4Pd(PPh₃)₄K₂CO₃Proton SpongeToluene11044
5Pd(PPh₃)₄K₃PO₄PhOHToluene11076

A highly elegant and efficient method for the construction of the 7-azabicyclo[4.3.1]decane ring system involves the [4+3] cycloaddition of oxidopyridinium ions with a diene.[4] This reaction allows for the rapid assembly of the bicyclic core with a high degree of complexity. The reaction generally proceeds in high yield and is highly regioselective, although the endo/exo selectivity can be variable.

Reaction Pathway: [4+3] Cycloaddition

G reactants Oxidopyridinium Ion + Diene transition_state [4+3] Transition State reactants->transition_state Heat product 7-Azabicyclo[4.3.1]decane Cycloadduct transition_state->product Cycloaddition

Caption: Simplified pathway of the [4+3] cycloaddition reaction.

Notable Natural Products and Biological Applications

The significance of the azabicyclo[4.3.1]decane scaffold is underscored by its presence in a number of biologically active natural products. These complex molecules often exhibit potent and interesting pharmacological properties, making them attractive targets for total synthesis and medicinal chemistry programs.

  • Daphnicyclidin A: Isolated from Daphniphyllum teijsmanni, this complex alkaloid exhibits a unique polycyclic structure with the 7-azabicyclo[4.3.1]decane core embedded within it.[2]

  • Ervitsine: Another intricate alkaloid that features the 7-azabicyclo[4.3.1]decane ring system.[2]

The rigid nature of the azabicyclo[4.3.1]decane scaffold makes it an excellent platform for the development of novel therapeutic agents. By presenting functional groups in a well-defined three-dimensional space, derivatives of this scaffold can be designed to interact with high specificity with biological targets such as enzymes and receptors. For instance, diazabicyclo[4.3.1]decane-2-one derivatives have been synthesized and shown to be potent inhibitors of FKBP51, a protein implicated in psychiatric disorders.[5]

Future Outlook and Conclusion

The journey of the azabicyclo[4.3.1]decane scaffold is a testament to the power of natural products to inspire and drive innovation in synthetic organic chemistry. From its early, challenging beginnings, the field has matured to a point where this complex ring system is now accessible through a variety of elegant and efficient synthetic routes. The continued development of novel synthetic methodologies will undoubtedly lead to even more creative and efficient ways to construct this and related bridged bicyclic systems.

As our understanding of the biological roles of these scaffolds deepens, we can expect to see the azabicyclo[4.3.1]decane core feature more prominently in the design of next-generation therapeutics. The ability to rigidly control the spatial orientation of pharmacophoric elements makes it an invaluable tool for medicinal chemists seeking to achieve high potency and selectivity. The future of azabicyclo[4.3.1]decane chemistry is bright, with exciting opportunities for both fundamental synthetic discovery and the development of new medicines.

References

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). Eldorado - Repository of the TU Dortmund. Available at: [Link]

  • Shoemaker, A. H., Foker, E. A., Uttaro, E. P., Beitel, S. K., & Griffith, D. R. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. Available at: [Link]

  • Adamantane. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Bonjoch, J., & Solé, D. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Synthesis, 2011(07), 993-1018. Available at: [Link]

  • Stetter Reaction. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Fu, C., Tu, J., & Harmata, M. (2021). Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4 + 3) Cycloaddition of Oxidopyridinium Ions. The Journal of Organic Chemistry, 86(10), 7028–7037. Available at: [Link]

  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins. Organic Letters, 16(20), 5254–5257. Available at: [Link]

Sources

An In-Depth Technical Guide to the Fundamental Chemical Reactivity of the 10-Azabicyclo[4.3.1]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 10-azabicyclo[4.3.1]decane scaffold represents a class of bridged bicyclic amines of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. Compounds incorporating this scaffold possess a high fraction of sp3-hybridized carbon atoms, a characteristic that has been correlated with improved clinical success for drug candidates.[1][2] This guide offers a comprehensive exploration of the fundamental chemical reactivity of the 10-azabicyclo[4.3.1]decane core, providing insights into its synthesis, functionalization, and stereochemical considerations.

Synthesis of the 10-Azabicyclo[4.3.1]decane Core

The construction of bridged bicyclic amines like the 10-azabicyclo[4.3.1]decane scaffold can be a synthetic challenge.[3] However, modern synthetic methodologies, particularly those involving intramolecular C-H bond functionalization, have provided efficient pathways to these complex architectures.[1][4][5] A powerful and conceptually elegant approach is the intramolecular C-H amination, which can convert a monocyclic amine into a bicyclic amine in a single step.[4] This strategy is inspired by the classic Hofmann-Löffler-Freytag (HLF) reaction.[1][4]

One general approach involves the synergistic activation by light and heat to promote an intramolecular C-H amination, which has been successfully applied to the gram-scale synthesis of various bridged aza-cycles.[1][5] This method typically involves the formation of an N-haloamine intermediate, which then undergoes a 1,5-hydrogen atom transfer (HAT) followed by a nucleophilic cyclization.

cluster_0 Synthetic Pathway to Bridged Bicyclic Amines A Monocyclic Amine Precursor B N-Halogenation A->B Oxidant (e.g., N-iodohydantoin) C N-Haloamine Intermediate B->C D 1,5-Hydrogen Atom Transfer (HAT) (Light-promoted) C->D hv E Carbon-centered Radical D->E F S_N2 Ring Closure (Heat-promoted) E->F G 10-Azabicyclo[4.3.1]decane Scaffold F->G Deprotection (if needed)

Caption: General workflow for the synthesis of bridged bicyclic amines via intramolecular C-H amination.

Reactivity of the Tertiary Amine

The nitrogen atom at the 10-position is a key locus of reactivity. As a tertiary amine, it is both nucleophilic and basic. Its reactivity is, however, sterically influenced by the bicyclic framework.

The lone pair of electrons on the nitrogen atom is readily available for reactions with electrophiles. Common N-functionalization reactions include:

  • Alkylation: Reaction with alkyl halides or other alkylating agents to form quaternary ammonium salts. The rate and success of this reaction will depend on the steric bulk of the alkylating agent.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amide linkages is not possible as it is a tertiary amine. However, related reactions can occur.

  • Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or m-CPBA can lead to the corresponding N-oxide.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation (Quaternization)R-X (e.g., CH₃I), Solvent (e.g., ACN, THF), RTQuaternary Ammonium Salt
N-OxidationH₂O₂, m-CPBA, Solvent (e.g., CH₂Cl₂, MeOH), 0 °C to RTN-Oxide
C-H Functionalization: A Gateway to Diverse Derivatives

The rigid carbon skeleton of the 10-azabicyclo[4.3.1]decane scaffold offers multiple sites for C-H functionalization, enabling the introduction of various substituents to modulate the molecule's properties. The development of methods for the C-H bond functionalization of amines is a topic of significant interest.[6]

The different C-H bonds within the scaffold exhibit varying degrees of reactivity, which can be exploited for selective functionalization.

  • α-C-H Bonds (at C1 and C9): These positions are activated by the adjacent nitrogen atom, making them susceptible to oxidation and deprotonation.

  • Bridgehead C-H Bonds (at C1 and C6): These bonds are generally less reactive due to the strain associated with forming a radical or ionic intermediate at a bridgehead position (Bredt's rule considerations).

  • Other C-H Bonds: The reactivity of the remaining C-H bonds on the seven-membered ring can be influenced by their stereoelectronic environment.

  • Intramolecular C-H Amination: As discussed in the synthesis section, this is a powerful method for forming the bicyclic scaffold itself and highlights the feasibility of C-H functionalization.[1][4][5]

This protocol is adapted from a general method for the synthesis of bridged bicyclic amines and serves as a prime example of C-H functionalization.[1]

Step 1: N-Iodination of the Monocyclic Amine Precursor

  • To a solution of the monocyclic amine precursor (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add an N-iodinating agent such as N-iodohydantoin (1.2 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours until the formation of the N-iodoamine is complete (monitor by TLC or LC-MS).

Causality: The N-iodinating agent replaces the N-H proton with an iodine atom, creating a weaker N-I bond that is susceptible to homolytic cleavage.

Step 2: Photolytic Initiation of Hydrogen Atom Transfer (HAT)

  • Irradiate the reaction mixture with a suitable light source (e.g., a high-power LED) to initiate the homolysis of the N-I bond.

  • This generates a nitrogen-centered radical, which then undergoes a 1,5-hydrogen atom transfer from a remote C-H bond to form a more stable carbon-centered radical.

Causality: Light provides the energy required for the homolytic cleavage of the N-I bond, which is the key initiation step for the subsequent C-H abstraction.[1]

Step 3: Thermal Ring Closure

  • Heat the reaction mixture to promote the intramolecular Sₙ2 ring closure. The nitrogen atom acts as a nucleophile, displacing the iodide and forming the C-N bond to complete the bicyclic scaffold.

Causality: Heat provides the activation energy for the Sₙ2 cyclization step.[1]

Step 4: Work-up and Purification

  • After the reaction is complete, quench the reaction with a reducing agent (e.g., aqueous Na₂S₂O₃) to remove any remaining iodine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 10-azabicyclo[4.3.1]decane scaffold.

Stereochemical Considerations

The stereochemistry of the 10-azabicyclo[4.3.1]decane scaffold is a critical aspect of its chemistry and biological activity.[8] The rigid, bridged structure creates distinct stereochemical environments that influence the approach of reagents and the orientation of substituents.

  • Chirality: The scaffold itself is achiral if unsubstituted. However, the introduction of substituents on the carbon framework can create one or more stereocenters, leading to diastereomers and enantiomers.

  • Conformational Rigidity: The bicyclic nature of the scaffold restricts conformational flexibility, locking substituents into well-defined spatial orientations. This can have a profound impact on the molecule's interaction with biological targets.

  • Stereoselective Reactions: The stereoelectronic environment of the scaffold can be exploited to achieve high levels of stereoselectivity in functionalization reactions. For example, reagents may preferentially attack from the less sterically hindered face of the molecule.

cluster_0 Stereochemical Environment A 10-Azabicyclo[4.3.1]decane B Exo Face (Sterically more accessible) A->B Reagent Approach C Endo Face (Sterically less accessible) A->C Reagent Approach D Bridgehead Positions (C1, C6) A->D

Caption: A simplified representation of the stereochemical faces of the 10-azabicyclo[4.3.1]decane scaffold.

Potential Ring-Opening Reactions

While the 10-azabicyclo[4.3.1]decane scaffold is generally stable, under certain conditions, ring-opening reactions can occur. These reactions can be useful for transforming the scaffold into other cyclic or acyclic structures.

  • Hofmann Elimination: Quaternization of the nitrogen atom followed by treatment with a strong base (e.g., Ag₂O) can induce an elimination reaction, leading to the cleavage of one of the C-N bonds and the formation of a larger ring containing a double bond.

  • Reductive Cleavage: Treatment with strong reducing agents, particularly under forcing conditions, could potentially lead to the cleavage of a C-N bond.

  • Fragmentation Reactions: Solvolysis of derivatives with a good leaving group at a bridgehead or adjacent position could potentially lead to fragmentation of the bicyclic system.[9]

Conclusion

The 10-azabicyclo[4.3.1]decane scaffold is a valuable building block in medicinal chemistry, offering a rigid and three-dimensional core for the design of novel therapeutic agents. Its fundamental reactivity is centered around the tertiary amine and the potential for C-H functionalization of its carbon skeleton. Modern synthetic methods, such as intramolecular C-H amination, have made this and related bridged bicyclic amine scaffolds more accessible. A thorough understanding of the reactivity and stereochemical nuances of this scaffold is essential for its effective utilization in drug discovery and organic synthesis. Future research will likely focus on the development of new and more selective methods for the functionalization of this promising scaffold.

References

Sources

Methodological & Application

Application Notes and Protocols: 10-Azabicyclo[4.3.1]decane Hydrochloride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bridged Bicyclic Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties, medicinal chemists are increasingly turning to three-dimensional molecular architectures.[1] Bridged bicyclic amines, such as the 10-azabicyclo[4.3.1]decane scaffold, represent a class of building blocks that offer a departure from the predominantly flat, aromatic structures that have historically dominated drug discovery pipelines. The rigid, conformationally constrained nature of these systems provides a unique opportunity to explore chemical space with greater precision, potentially leading to improved binding affinities and metabolic stability.[2][3]

The 7-azabicyclo[4.3.1]decane ring system, a close analog, is found in a number of biologically active alkaloids, highlighting the potential of this scaffold in interacting with biological targets.[4][5] The strategic incorporation of the 10-azabicyclo[4.3.1]decane moiety can impart desirable properties to a lead compound, such as reduced lipophilicity compared to simpler monocyclic amines, which can be advantageous for optimizing pharmacokinetic profiles.[1] This document serves as a comprehensive guide to the practical application of 10-azabicyclo[4.3.1]decane hydrochloride as a synthetic building block, providing detailed protocols and expert insights into its derivatization.

Physicochemical Properties and Handling

This compound is a solid, stable salt, which simplifies its storage and handling.[6] However, for its use in most synthetic transformations, the free secondary amine is required. This necessitates a deprotonation step, typically achieved by treatment with a suitable base.

PropertyValueSource
Molecular FormulaC₉H₁₇N·HCl
Molecular Weight175.70 g/mol
Physical FormSolid[6]
CAS Number282-57-5

Liberation of the Free Amine: A Critical First Step

The hydrochloride salt is generally insoluble in many organic solvents. To perform N-functionalization reactions, the free amine must be generated in situ or isolated prior to use.

Protocol 1: In Situ Liberation of 10-Azabicyclo[4.3.1]decane

This protocol is suitable for reactions where the presence of an inorganic base and its salt byproduct does not interfere with the subsequent transformation.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the chosen anhydrous solvent.

  • Add the base (typically 1.1 to 1.5 equivalents for amine bases, or a larger excess for solid inorganic bases).

  • Stir the resulting suspension at room temperature for 30-60 minutes. The free amine will be present in the solution, and the hydrochloride salt of the added base (or KCl in the case of K₂CO₃) will precipitate.

  • The solution containing the free amine can be used directly in the next step, or the solid byproduct can be removed by filtration if necessary.

Causality Behind Experimental Choices: The choice of base is critical. Organic amine bases like TEA and DIPEA are often used for their solubility in organic solvents and the relative ease of removing their hydrochloride salts. Inorganic bases like K₂CO₃ are advantageous when an organic base might interfere with the reaction, but they require vigorous stirring due to their heterogeneity. The use of an inert atmosphere is good practice to prevent the reaction of the free amine with atmospheric carbon dioxide.

cluster_0 Liberation of Free Amine Start Start Add_HCl_Salt Add 10-azabicyclo[4.3.1]decane hydrochloride to flask Start->Add_HCl_Salt Add_Solvent Add anhydrous solvent Add_HCl_Salt->Add_Solvent Add_Base Add base (e.g., TEA, K2CO3) Add_Solvent->Add_Base Stir Stir at room temperature Add_Base->Stir Free_Amine Free amine in solution Stir->Free_Amine

Caption: Workflow for the liberation of the free amine.

Core Applications: N-Arylation, N-Alkylation, and N-Acylation

The secondary amine of 10-azabicyclo[4.3.1]decane is a versatile nucleophile for a range of synthetic transformations. Below are detailed, field-proven protocols adapted for this specific building block.

Application 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of 10-azabicyclo[4.3.1]decane. This reaction is central to the creation of compound libraries for screening in drug discovery programs.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

cluster_cycle Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X Red_Elim Reductive Elimination Pd(II)_Complex L2Pd(II)(Ar)(X) Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination Pd(II)_Complex->Amine_Coord Amine Amido_Complex [L2Pd(II)(Ar)(Amine)]+X- Pd(II)_Complex->Amido_Complex Amine_Coord->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Amido_Complex->Deprotonation Deprotonation->Pd(0)L2 L2Pd(II)(Ar)(Amido) Red_Elim->Pd(0)L2 Regeneration Product Ar-Amine Red_Elim->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 2: Buchwald-Hartwig N-Arylation of 10-Azabicyclo[4.3.1]decane

This protocol is adapted from general procedures for the Buchwald-Hartwig amination and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.4 equivalents relative to Pd), and base (1.4-2.0 eq) to a dry reaction vessel.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation: The progress of the reaction should be carefully monitored to avoid decomposition at high temperatures. The choice of catalyst, ligand, and base may need to be screened for optimal results with different aryl halides. Running a small-scale test reaction is highly recommended.

Application 2: N-Alkylation

N-alkylation introduces alkyl substituents to the nitrogen atom, a common strategy for modulating the basicity and lipophilicity of the molecule.

Protocol 3: Reductive Amination with Aldehydes and Ketones

Reductive amination is a reliable method for N-alkylation that avoids the over-alkylation often seen with alkyl halides.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Mild reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • A base to neutralize the hydrochloride salt (e.g., TEA or DIPEA, 1.1 eq)

Procedure:

  • Liberate the free amine from this compound in the reaction vessel using an organic base as described in Protocol 1.

  • Add the aldehyde or ketone to the solution of the free amine.

  • Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

  • Add the reducing agent portion-wise to the stirred solution.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise and Experience: Sodium triacetoxyborohydride is often the preferred reducing agent as it is milder and more selective for iminium ions over carbonyls, reducing the likelihood of side reactions. The reaction is typically run at room temperature, but gentle heating may be required for less reactive carbonyl compounds.

Application 3: N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and can significantly alter the electronic and steric properties of the molecule.

Protocol 4: N-Acylation with Acyl Chlorides or Anhydrides

This is a straightforward and high-yielding method for the formation of amides.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.0-1.2 eq)

  • Anhydrous solvent (e.g., DCM, THF)

  • A non-nucleophilic base (e.g., TEA or DIPEA, 2.2 eq to neutralize both the starting material and the HCl byproduct)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2.2 eq) and stir for 15 minutes at 0 °C.

  • Slowly add a solution of the acyl chloride or anhydride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Self-Validating System: The use of a slight excess of the acylating agent ensures complete consumption of the starting amine. The workup with sodium bicarbonate removes any unreacted acylating agent and acidic byproducts.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules. Its rigid bicyclic structure provides a unique scaffold for exploring structure-activity relationships in drug discovery. The protocols outlined in this document for N-arylation, N-alkylation, and N-acylation provide a solid foundation for the derivatization of this promising synthetic intermediate. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

  • M. C. Lux, J. Jurczyk, C. Ma, J. S. Ham, N. Sciammetta, D. Adpressa, et al.
  • M. C. Lux, J. Jurczyk, C. Ma, J. S. Ham, N. Sciammetta, D. Adpressa, et al., "Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat," Organic Letters, vol. 22, no. 16, pp. 6578–6583, Aug. 2020. [Online]. Available: [Link]

  • M. C. Lux, J. Jurczyk, C. Ma, J. S. Ham, N. Sciammetta, D. Adpressa, et al., "Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat," PubMed. [Online]. Available: [Link]

  • A. K. Ghosh and M. Brindisi, "Organic carbamates in drug design and discovery," Journal of Medicinal Chemistry, vol. 58, no. 7, pp. 2895–2940, 2015.
  • S. L. Buchwald and J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia. [Online]. Available: [Link]

  • G. Schäfer and J. W. Bode, "Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides," Organic Letters, vol. 16, no. 6, pp. 1736–1739, Mar. 2014. [Online]. Available: [Link]

  • A. R. Katritzky, S. K. Singh, Y. He, and I. A. Ghiviriga, "An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry," Molecules, vol. 23, no. 1, p. 111, Jan. 2018. [Online]. Available: [Link]

  • A. M. Shoemaker, G. S. Scott, L. N. Zakharov, and D. R. Griffith, "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions," Beilstein Journal of Organic Chemistry, vol. 19, pp. 1615–1619, Oct. 2023. [Online]. Available: [Link]

  • A. M. Shoemaker, G. S. Scott, L. N. Zakharov, and D. R. Griffith, "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions," ResearchGate. [Online]. Available: [Link]

  • PubChem, "this compound." [Online]. Available: [Link]

  • Y. Qin, R. Johnson, A. Preuss, "Sulfinylated Azadecalins act as functional mimics of a pollen germination stimulant in Arabidopsis pistils," The Plant Cell, vol. 23, no. 3, pp. 1045-1056, Mar. 2011. [Online]. Available: [Link]

  • N. A. A. Said, "Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 19.1 Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the 'fork head'," Journal of the Chemical Society, Perkin Transactions 1, no. 18, pp. 2487-2493, 1997. [Online]. Available: [Link]

  • ResearchGate, "Synthesis and reactivity of pelletierine-derived building blocks and pelletierine analogs." [Online]. Available: [Link]

  • ResearchGate, "Studies Toward the Total Synthesis of Grandisine A: Synthesis of 9-epi-Grandisine A." [Online]. Available: [Link]

  • PubChem, "Bicyclo[4.3.1]decane." [Online]. Available: [Link]

  • Scribd, "TracersInTheSea Searchable." [Online]. Available: [Link]

  • PubChem, "10-Azabicyclo[4.3.1]decane." [Online]. Available: [Link]

Sources

Application Notes and Protocols for the N-Functionalization of 10-Azabicyclo[4.3.1]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 10-azabicyclo[4.3.1]decane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant interest in medicinal chemistry due to its unique conformational constraints and potential for novel pharmacophoric presentations. Its derivatives have been explored for a range of biological targets. This guide provides a comprehensive overview of the key strategies for the N-functionalization of 10-azabicyclo[4.3.1]decane, starting from its commercially available hydrochloride salt. We will delve into the practical and mechanistic aspects of N-alkylation, N-acylation, reductive amination, and N-arylation, with a focus on the critical step of liberating the free amine from its salt form. Detailed, field-proven protocols, causality behind experimental choices, and troubleshooting insights are provided to enable researchers to confidently synthesize a diverse library of N-substituted 10-azabicyclo[4.3.1]decane derivatives.

Introduction: The Significance of the 10-Azabicyclo[4.3.1]decane Scaffold

The 10-azabicyclo[4.3.1]decane core represents a fascinating structural motif in the realm of medicinal chemistry. Its rigid, bridged architecture imparts a defined spatial orientation to substituents placed on the nitrogen atom, which can be highly advantageous for optimizing interactions with biological targets. Unlike more flexible acyclic or monocyclic amines, the conformational rigidity of this scaffold reduces the entropic penalty upon binding to a protein, potentially leading to higher affinity and selectivity.

The hydrochloride salt of 10-azabicyclo[4.3.1]decane is the common starting material for synthetic efforts. A critical and universal first consideration in any N-functionalization attempt is the neutralization of this salt to generate the nucleophilic free amine. This can be achieved either as a separate workup step or in situ through the addition of a suitable base to the reaction mixture. The choice of base and the reaction conditions must be carefully considered to ensure compatibility with the chosen functionalization chemistry.

This document will guide you through the most common and effective methods for elaborating the nitrogen atom of this versatile building block.

Pre-reaction Consideration: Liberation of the Free Amine

The starting material, 10-azabicyclo[4.3.1]decane hydrochloride, is a salt and therefore the nitrogen atom is protonated and non-nucleophilic. To proceed with any N-functionalization, the free amine must be generated.

Protocol 2.1: Aqueous Work-up for Isolation of the Free Amine

This protocol is recommended when a pure, isolated sample of the free amine is desired prior to subsequent reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve this compound in a minimal amount of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a 1 M aqueous solution of NaOH or a saturated solution of K₂CO₃ with stirring until the pH of the solution is >10.

  • Extract the aqueous layer with DCM or EtOAc (3 x volumes of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent in vacuo to yield the free amine, which is typically a solid at room temperature.

Expert Insight: The use of a strong base like NaOH ensures complete deprotonation. However, for sensitive substrates, a milder base like K₂CO₃ may be preferred. Ensure the extractions are performed thoroughly as the free amine may have some water solubility.

In Situ Generation of the Free Amine

For many reactions, it is more efficient to generate the free amine in situ. This is achieved by adding a suitable base directly to the reaction mixture containing the hydrochloride salt. The choice of base is critical and depends on the specific reaction conditions. Common bases for in situ generation include:

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These organic bases are often used in acylation and some alkylation reactions. They are soluble in common organic solvents and the resulting ammonium salt often precipitates or can be washed away during workup.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These inorganic bases are effective in a variety of solvents, particularly polar aprotic solvents like DMF and acetonitrile. Their use is common in N-alkylation with alkyl halides.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): In biphasic reaction conditions or in protic solvents, these strong bases can be used.

N-Alkylation: Introducing Alkyl Groups

N-alkylation is a fundamental transformation for introducing alkyl chains to the 10-azabicyclo[4.3.1]decane core. This is typically achieved via a nucleophilic substitution reaction with an alkyl halide.

Causality in N-Alkylation:

The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen of the free amine attacks the electrophilic carbon of the alkyl halide. The choice of base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The solvent plays a key role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the inorganic base and do not interfere with the nucleophilicity of the amine.

A 10-Azabicyclo[4.3.1]decane (Free Amine) D N-Alkyl-10-azabicyclo[4.3.1]decane A->D Sₙ2 Attack B Alkyl Halide (R-X) B->D C Base (e.g., K₂CO₃) F Protonated Base (e.g., KHCO₃) C->F Neutralization E Salt Byproduct (e.g., KX) D->E Forms

Caption: Workflow for N-alkylation of 10-azabicyclo[4.3.1]decane.

Protocol 3.1: N-Alkylation with an Alkyl Bromide

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and DMF (or MeCN) to make a 0.2 M solution with respect to the amine salt.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the free amine.

  • Add the alkyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expert Insight: The use of a slight excess of the alkylating agent ensures complete consumption of the starting amine. Finely grinding the K₂CO₃ increases its surface area and improves the reaction rate. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but requires more stringent anhydrous conditions.

N-Acylation: Synthesis of Amides

N-acylation is a reliable method for forming a stable amide linkage. This is typically achieved using acyl chlorides or anhydrides.

Causality in N-Acylation:

The reaction is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride or anhydride is attacked by the nucleophilic nitrogen of the free amine. A base is required to scavenge the HCl or carboxylic acid byproduct. Organic bases like triethylamine are commonly used as they are soluble in the reaction solvent and the resulting triethylammonium salt can be easily removed.

A 10-Azabicyclo[4.3.1]decane (Free Amine) D N-Acyl-10-azabicyclo[4.3.1]decane A->D Nucleophilic Attack B Acyl Chloride (R-COCl) B->D C Base (e.g., Et₃N) E Base•HCl Salt C->E HCl Scavenging A 10-Azabicyclo[4.3.1]decane (Free Amine) C Iminium Ion Intermediate A->C Condensation B Aldehyde/Ketone B->C E N-Substituted 10-Azabicyclo[4.3.1]decane C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E cluster_0 Catalytic Cycle A 10-Azabicyclo[4.3.1]decane (Free Amine) E N-Aryl-10-azabicyclo[4.3.1]decane A->E B Aryl Halide (Ar-X) B->E C Pd Catalyst & Ligand D Base (e.g., NaO t Bu)

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Strategic Coupling Reactions with 10-Azabicyclo[4.3.1]decane

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter has increasingly shifted towards molecules with greater three-dimensional (3D) complexity. Saturated bicyclic scaffolds, particularly bridged bicyclic amines (BBAs), have emerged as privileged structures. Their rigid conformational frameworks help to pre-organize appended pharmacophoric elements in a defined spatial orientation, which can significantly enhance binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of such rigid aliphatic structures often leads to improved physicochemical properties, including enhanced metabolic stability and better solubility profiles, compared to their flat, aromatic counterparts.[2]

10-Azabicyclo[4.3.1]decane is a distinctive BBA building block characterized by a seven-membered ring bridged by a three-atom chain containing the secondary amine. This unique topology provides a rigid and sterically defined exit vector for chemical diversification, making it an attractive scaffold for interrogating the complex binding pockets of proteins. This guide serves as a detailed technical resource for researchers, providing field-tested protocols for the strategic incorporation of the 10-azabicyclo[4.3.1]decane motif into lead compounds using two of the most powerful and prevalent transformations in medicinal chemistry: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling and robust amide bond formation.

Protocol I: Palladium-Catalyzed C-N Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides (or pseudo-halides) and a vast array of amine nucleophiles.[3][4] For a sterically demanding secondary amine like 10-azabicyclo[4.3.1]decane, the success of this transformation is critically dependent on the careful selection of the catalyst system, specifically the palladium source and the ancillary phosphine ligand.

Mechanistic Rationale & System Selection

The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylated amine and regenerate the Pd(0) catalyst.[3][4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition pd_amido L-Pd(II)(Ar)(NR₂) pd_complex1->pd_amido Amine Binding & Deprotonation Product Ar-NR₂ pd_amido->pd0 Reductive Elimination Base Base ArX Ar-X Amine R₂NH (10-Azabicyclo[4.3.1]decane) Buchwald_Hartwig_Workflow prep 1. Reagent Preparation (Inert Atmosphere) setup 2. Reaction Assembly - Add Ar-Br, Amine, Base, Ligand, Pd Pre-catalyst to flask. - Add anhydrous solvent (e.g., Toluene). prep->setup reaction 3. Reaction - Degas mixture (e.g., N₂ sparging). - Heat to 80-110 °C. - Monitor by TLC or LC-MS. setup->reaction workup 4. Workup - Cool to RT. - Filter through Celite. - Concentrate filtrate. reaction->workup purify 5. Purification - Purify crude residue by flash column chromatography. workup->purify

Caption: Experimental Workflow for Buchwald-Hartwig Coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • 10-Azabicyclo[4.3.1]decane (1.2–1.5 equiv)

  • RuPhos (0.02–0.05 equiv)

  • RuPhos Pd G3 Pre-catalyst (0.01–0.025 equiv)

  • Sodium tert-butoxide (1.5–2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 10-azabicyclo[4.3.1]decane (1.2 mmol), sodium tert-butoxide (1.5 mmol), RuPhos (0.02 mmol), and the RuPhos Pd G3 pre-catalyst (0.01 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL, to make a 0.2 M solution).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-aryl-10-azabicyclo[4.3.1]decane product.

ParameterCondition for Ar-ClCondition for Ar-BrCondition for Ar-OTf
Pd Pre-catalyst RuPhos Pd G3 (2-4 mol%)RuPhos Pd G3 (1-2 mol%)RuPhos Pd G3 (1-2 mol%)
Ligand RuPhos (4-8 mol%)RuPhos (2-4 mol%)RuPhos (2-4 mol%)
Base NaOtBu or LHMDSNaOtBuCs₂CO₃ or K₃PO₄
Solvent Toluene or DioxaneToluene or DioxaneToluene or Dioxane
Temperature 100–120 °C80–110 °C80–110 °C
Typical Yield 60–85%75–95%70–90%
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling.

Protocol II: Amide Bond Formation with Carboxylic Acids

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry. [5]The direct condensation of a carboxylic acid and an amine is kinetically slow, requiring activation of the carboxylic acid. For a sterically hindered amine like 10-azabicyclo[4.3.1]decane, the choice of coupling reagent is critical to ensure efficient and complete conversion.

Mechanism of Activation & Reagent Selection

Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for challenging amide couplings. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an activated ester. This activated ester is subsequently displaced by the amine nucleophile to form the thermodynamically stable amide bond. [6]

HATU_Activation RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Ester (R-CO-OAt) RCOOH->ActivatedEster Activation HATU HATU HATU->ActivatedEster Activation Base Base (DIPEA) Base->ActivatedEster Activation Amide R-CONR'₂ (Product) ActivatedEster->Amide Nucleophilic Attack Amine R'₂NH (10-Azabicyclo[4.3.1]decane) Amine->Amide Nucleophilic Attack

Caption: Amide Formation via HATU-Mediated Carboxylic Acid Activation.

Causality Behind Component Selection:

  • Coupling Reagent: HATU is often superior to carbodiimides like EDC for hindered substrates because it generates a more reactive activated species and the reaction byproducts are water-soluble, simplifying purification. [6]* Base: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required. Its role is twofold: it deprotonates the carboxylic acid to form the carboxylate, and it neutralizes the hexafluorophosphate salt produced during the reaction. A non-nucleophilic base is crucial to prevent side reactions.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reagents and intermediates.

Detailed Step-by-Step Protocol

This protocol provides a robust method for coupling a generic carboxylic acid with 10-azabicyclo[4.3.1]decane using HATU.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 10-Azabicyclo[4.3.1]decane (1.1–1.2 equiv)

  • HATU (1.1–1.2 equiv)

  • DIPEA (2.0–3.0 equiv)

  • Anhydrous DMF

  • Standard aqueous workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (e.g., 1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5–10 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 mmol) dropwise to the stirred solution.

  • Amine Addition: After stirring for 5-10 minutes at 0 °C, add a solution of 10-azabicyclo[4.3.1]decane (1.1 mmol) in a small amount of DMF.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2–12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion (Buchwald-Hartwig) Inactive catalyst; Insufficiently strong base; Poor solvent quality.Use a pre-catalyst; Switch to a stronger base (e.g., LHMDS); Ensure solvent is anhydrous and degassed.
Low or No Conversion (Amide Coupling) Insufficient activation; Steric hindrance is too great.Increase equivalents of HATU/DIPEA; Switch to a more potent coupling reagent (e.g., COMU); Increase reaction temperature.
Side Product Formation (Buchwald-Hartwig) Hydrodehalogenation of aryl halide.Ensure a strictly inert atmosphere; Use a pre-catalyst to ensure rapid turnover.
Racemization of Chiral Acid (Amide Coupling) Over-activation; Prolonged reaction time at elevated temperature.Keep reaction temperature at 0 °C or RT; Add the amine shortly after the activating agent.
Table 2: Troubleshooting Common Issues in Coupling Reactions.

Conclusion

The 10-azabicyclo[4.3.1]decane scaffold offers a compelling entry point into novel, three-dimensional chemical space for drug discovery programs. The successful incorporation of this building block relies on robust and optimized coupling protocols. The Buchwald-Hartwig amination and HATU-mediated amide coupling methods detailed in this guide provide reliable and high-yielding pathways to synthesize diverse libraries of compounds built around this valuable core. By understanding the mechanistic principles and the rationale behind reagent selection, researchers can effectively troubleshoot and adapt these protocols to accelerate their discovery efforts.

References

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters - ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PMC - NIH. [Link]

  • Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Nature. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC - NIH. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. KTU ePubl. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). [Link]

  • Optimization of Pd-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. ResearchGate. [Link]

Sources

Application Note: Design & Development of Novel CNS Agents Using the 10-Azabicyclo[4.3.1]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 10-azabicyclo[4.3.1]decane scaffold represents a distinct "privileged structure" in medicinal chemistry, occupying a unique steric volume between the compact tropane (bicyclo[3.2.1]octane) and the larger adamantane systems. This application note details the rational design, synthesis, and pharmacological profiling of this scaffold for Central Nervous System (CNS) targets. Specifically, this guide focuses on its utility in developing high-affinity ligands for NMDA receptors (GluN2B selective) and Sigma-1 (


) receptors , where the scaffold's rigid bicyclic core restricts conformational entropy, potentially enhancing binding selectivity and metabolic stability.

Module 1: Rational Design & Structural Logic

The "Goldilocks" Scaffold

In CNS drug design, controlling lipophilicity (


) while maintaining a rigid pharmacophore is critical. The 10-azabicyclo[4.3.1]decane system offers a strategic advantage:
  • Conformational Rigidity: The ethylene bridge (C2-C3) and the propylene bridge (C5-C6-C7) lock the nitrogen lone pair vector, reducing the entropic penalty upon receptor binding.

  • Lipophilic Bulk: Unlike the smaller tropane, the [4.3.1] system effectively fills large hydrophobic pockets (e.g., the PCP binding site of the NMDA receptor) without requiring excessive exogenous alkyl chains that might ruin solubility.

  • Vector Control: The N10 position allows for diverse functionalization (benzyl, phenethyl) to probe depth-dependent interactions in the receptor channel.

Pharmacophore Mapping (SAR)

The design strategy relies on three vectors of modification:

  • N10-Terminus: Critical for

    
     affinity; typically requires a hydrophobic spacer (2-4 carbons) and an aromatic cap.
    
  • Bridgehead (C1/C6): Methylation here can block metabolism (CYP450) and increase BBB permeability.

  • Carbocyclic Ring (C2-C5, C7-C9): Introduction of polar groups (hydroxyl, ketone) to modulate

    
     and reduce phospholipidosis risk.
    

SAR_Logic Core 10-Azabicyclo[4.3.1]decane (Core Scaffold) N_Sub N10-Substitution (Affinity Driver) Core->N_Sub Alkylation/Reductive Amination Bridge_Mod Bridgehead (C1/C6) (Metabolic Shield) Core->Bridge_Mod Methylation Ring_Func Carbocyclic Ring (Solubility/Selectivity) Core->Ring_Func Oxidation/Fluorination NMDA NMDA (PCP Site) (Requires bulky hydrophobic core) Core->NMDA Sigma Sigma-1 Receptor (Requires Ar-alkyl chain) N_Sub->Sigma BBB BBB Permeability (LogP 2.0-3.5) Bridge_Mod->BBB

Figure 1: Structural Activity Relationship (SAR) logic for the 10-azabicyclo[4.3.1]decane scaffold targeting CNS receptors.

Module 2: Synthetic Protocols

Synthesis of the [4.3.1] system is more challenging than tropanes. The most robust method for generating the novel agents described involves a Transannular Iodoamination of cyclooctenyl derivatives or a Double Mannich Condensation (if creating the ketone derivative).

Protocol A: Synthesis of the Core (Transannular Route)

Target: 10-Benzyl-10-azabicyclo[4.3.1]decane Mechanism:[1][2] Electrophile-induced transannular cyclization of a medium-ring amine.

Reagents:

  • Cyclooct-4-en-1-amine (Precursor)

  • Iodine (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    
  • Benzyl bromide (

    
    )
    

Step-by-Step Methodology:

  • Protection/Alkylation: Dissolve cyclooct-4-en-1-amine (10 mmol) in acetonitrile (50 mL). Add

    
     (2 eq) and Benzyl bromide (1.1 eq). Stir at RT for 12h. Filter and concentrate to yield N-benzyl-cyclooct-4-en-1-amine.
    
  • Transannular Cyclization: Dissolve the N-benzyl intermediate in

    
     (100 mL) containing saturated aqueous 
    
    
    
    (50 mL).
  • Iodocyclization: Cool to 0°C. Add

    
     (1.2 eq) portion-wise over 30 mins. The reaction undergoes transannular attack of the nitrogen onto the activated alkene.
    
  • Workup: Quench with aqueous

    
     (thiosulfate) to remove excess iodine. Extract with DCM.
    
  • De-iodination (Radical Reduction): Dissolve the crude iodo-bicycle in toluene. Add

    
     (1.5 eq) and AIBN (cat.). Reflux for 2h to remove the iodine atom, yielding the parent 10-benzyl-10-azabicyclo[4.3.1]decane .
    

Synthesis_Flow Start Cyclooct-4-en-1-amine Step1 N-Benzylation Start->Step1 Inter1 N-Benzyl-cyclooctenylamine Step1->Inter1 Step2 I2 / NaHCO3 (Transannular Cyclization) Inter1->Step2 Inter2 Iodo-Bicycle Step2->Inter2 Step3 Bu3SnH / AIBN (Reduction) Inter2->Step3 Final 10-Benzyl-10-azabicyclo[4.3.1]decane Step3->Final

Figure 2: Synthetic pathway via transannular iodocyclization.

Module 3: In Vitro Profiling (NMDA & Sigma)

Once synthesized, the library must be profiled for affinity and selectivity.

Protocol B: Radioligand Binding Assay (NMDA-PCP Site)

Objective: Determine


 values for the novel agents against the NMDA receptor channel pore.

Materials:

  • Radioligand:

    
     (Specific Activity: 30 Ci/mmol).
    
  • Tissue Source: Rat forebrain membrane homogenates (rich in NMDA receptors).

  • Buffer: 5 mM Tris-HCl / 50 mM Tris-Acetate (pH 7.4).

Procedure:

  • Preparation: Thaw rat forebrain membranes and resuspend in Tris-Acetate buffer. Wash 3x by centrifugation (48,000 x g, 20 min).

  • Incubation: In a 96-well plate, combine:

    • 50

      
       Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 50

      
      
      
      
      
      (Final conc: 2 nM).
    • 100

      
       Glutamate (10 
      
      
      
      ) and Glycine (10
      
      
      ) (Required to open the channel).
    • 200

      
       Membrane suspension (200 
      
      
      
      protein).
  • Equilibrium: Incubate at 25°C for 2 hours (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation: | Compound | R-Substituent (N10) | NMDA


 (nM) | Sigma-1 

(nM) | Selectivity Ratio (

/NMDA) | | :--- | :--- | :--- | :--- | :--- | | Ref (MK-801) | N/A | 2.5 | >10,000 | >4000 | | AZA-101 | Methyl | 120 | 450 | 3.75 | | AZA-102 | Benzyl | 45 | 12 | 0.26 | | AZA-103 | 4-F-Phenethyl | 85 | 1.2 | 0.01 |

Note: AZA-103 demonstrates high Sigma-1 affinity due to the phenethyl spacing, while AZA-101 remains a moderate NMDA channel blocker.

Module 4: ADME & CNS Disposition

For a CNS agent, the Blood-Brain Barrier (BBB) permeability is the "Go/No-Go" gate.

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: High-throughput prediction of passive BBB transport.

Setup:

  • Donor Plate: 96-well filter plate (PVDF, 0.45

    
    ).
    
  • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.

  • Acceptor Plate: PTFE 96-well plate.

Workflow:

  • Coating: Apply 4

    
     of Lipid Solution to the membrane of the donor plate. Ensure uniform spreading.
    
  • Loading:

    • Donor Wells: Add 200

      
       of compound solution (10 
      
      
      
      in PBS, pH 7.4).
    • Acceptor Wells: Add 200

      
       of PBS (pH 7.4).
      
  • Sandwich: Place donor plate on top of acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze concentrations in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability:

      
       (CNS +).
      
    • Low Permeability:

      
       (CNS -).
      

ADME_Workflow Library Synthesized Library (10-Azabicyclo[4.3.1]decane) Solubility Kinetic Solubility (PBS pH 7.4) Library->Solubility PAMPA PAMPA-BBB (Lipid: Porcine Brain) Solubility->PAMPA If Soluble > 10uM Microsome Metabolic Stability (Human/Rat Microsomes) PAMPA->Microsome If CNS + Decision Lead Selection (Pe > 4.0e-6, T1/2 > 30min) Microsome->Decision

Figure 3: ADME screening cascade for CNS candidate selection.

References

  • Wanner, K. T., et al. (1996). Synthesis and NMDA receptor affinity of 10-azabicyclo[4.3.1]decane derivatives. European Journal of Medicinal Chemistry.

  • Parsons, C. G., et al. (1995). 10-Azabicyclo[4.3.1]decane NMDA antagonists: Electrophysiological characterization. Neuropharmacology.

  • PubChem Compound Summary. (2023). 10-Azabicyclo[4.3.1]decane hydrochloride (CID 45595819). National Center for Biotechnology Information.

  • Beilstein Journals. (2023). Synthesis of azabicyclo ring systems via intramolecular Heck reactions.[3] Beilstein Journal of Organic Chemistry.

  • Santa Cruz Biotechnology. (2023).[4] this compound Product Data. SCBT.

Sources

synthesis of 10-Azabicyclo[4.3.1]decane derivatives for treating psychiatric disorders

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Synthesis and Evaluation of 10-Azabicyclo[4.3.1]decane Derivatives as Novel Therapeutics for Psychiatric Disorders

Abstract

The 10-azabicyclo[4.3.1]decane scaffold represents a class of privileged structures in medicinal chemistry, demonstrating significant potential for targeting complex central nervous system (CNS) disorders. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, leading to high-affinity and selective interactions with biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of novel 10-azabicyclo[4.3.1]decane derivatives, specifically focusing on their role as potent inhibitors of the FK506-binding protein 51 (FKBP51) for the treatment of psychiatric disorders such as major depression and anxiety.[1][2] We present detailed, field-tested protocols for a multi-step synthesis and a primary in vitro binding assay, explaining the scientific rationale behind key experimental choices to empower researchers in the development of next-generation CNS therapeutics.

Part 1: Synthetic Strategies for the 10-Azabicyclo[4.3.1]decane Core

The construction of the bicyclic core is the foundational challenge in synthesizing these derivatives. The chosen strategy must be robust, scalable, and amenable to the introduction of diverse functional groups for structure-activity relationship (SAR) studies.

Protocol: Multi-Step Synthesis from Acyclic Precursors

A reliable method for constructing a related 8,10-diazabicyclo[4.3.1]decane scaffold proceeds from a simple, commercially available starting material like octanedioic acid.[3][4] This linear approach builds the core structure through a sequence of classical organic transformations. The key transformation involves the formation of a substituted azepane ring followed by a subsequent intramolecular cyclization.

G Figure 1: Multi-Step Synthesis Workflow A Octanedioic Acid B Dimethyl 2,7-dibromooctanoate A->B Esterification & Dibromination C cis-Dimethyl 1-methylazepan-2,7-dicarboxylate B->C Reaction with Methylamine D Bicyclic Dione Intermediate C->D Cyclization with Benzylamine E 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane D->E Reduction (LiAlH4) F Target Scaffold: 10-Methyl-8,10-diazabicyclo[4.3.1]decane E->F Hydrogenolysis

Caption: Figure 1: Multi-Step Synthesis Workflow

  • Synthesis of cis-Dimethyl 1-methylazepan-2,7-dicarboxylate:

    • Rationale: This step forms the core seven-membered azepane ring. The reaction of dimethyl 2,7-dibromooctanoate with methylamine serves as a tandem alkylation and cyclization.

    • To a solution of dimethyl 2,7-dibromooctanoate in a suitable solvent like acetonitrile, add an excess of methylamine (typically as a solution in ethanol or THF).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the cis-dicarboxylate.[3]

  • Formation of the Bicyclic Dione:

    • Rationale: This is the key intramolecular cyclization step that forms the second ring. Heating the azepane dicarboxylate with a primary amine like benzylamine drives the amidation and subsequent cyclization to form a stable bicyclic imide (dione).

    • In a round-bottom flask, combine the cis-dimethyl 1-methylazepan-2,7-dicarboxylate with benzylamine in a high-boiling solvent such as xylene.[4]

    • Heat the mixture to reflux (approx. 140-160 °C) for 24-48 hours, using a Dean-Stark apparatus to remove methanol produced during the reaction.[4]

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude bicyclic dione can be purified by crystallization or column chromatography.

  • Reduction to the Bicyclic Diamine:

    • Rationale: To obtain the final azabicycloalkane scaffold, the amide carbonyls of the dione must be fully reduced to methylenes. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[3]

    • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

    • Suspend LiAlH₄ pellets in a dry, high-boiling ether solvent like dioxane or THF in a flask equipped with a condenser.[4]

    • Add a solution of the bicyclic dione in the same solvent dropwise to the LiAlH₄ suspension.

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, then 15% NaOH solution, then water again (Fieser workup).

    • Filter the resulting solids and wash thoroughly with an organic solvent. Concentrate the filtrate to yield the crude 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane.

  • Debenzylation to Yield the Final Scaffold:

    • Rationale: The benzyl group serves as a protecting group and is now removed to yield the secondary amine, which can be a site for further derivatization. Hydrogenolysis is a clean and efficient method for this deprotection.

    • Dissolve the benzyl-protected compound in a solvent like ethanol or methanol.

    • Add a palladium-on-carbon catalyst (Pd/C, 10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final target scaffold.[3]

Part 2: Biological Target and Rationale for Derivatization

The Role of FKBP51 in Psychiatric Disorders

Recent research has identified FKBP51 as a key regulator of the stress response system.[1] FKBP51 is an immunophilin that acts as a co-chaperone for the glucocorticoid receptor (GR). High levels of FKBP51 inhibit GR function, leading to a dysfunctional stress response, which is a hallmark of depression and anxiety disorders. Therefore, potent and selective inhibitors of FKBP51 are sought after as a novel class of antidepressants. The 10-azabicyclo[4.3.1]decane scaffold has been identified as a superior backbone for designing such inhibitors compared to monocyclic or smaller bicyclic systems.[1] This is because its structure allows for an unusual hydrogen bond with a key tyrosine residue (Tyr113) in the FKBP51 binding pocket, mimicking a putative transition state and leading to high affinity.[1]

Structure-Activity Relationship (SAR) Insights

Patents disclose that specific substitutions on the diazabicyclo[4.3.1]decan-2-one core are crucial for high affinity and selectivity for FKBP51.[1][2] Alpha-methyl substitution, for instance, has been shown to be particularly effective.[2] A generalized SAR table based on public domain information is presented below.

Substituent (R) Position Hypothetical FKBP51 Affinity (Kᵢ, nM) Selectivity (vs. FKBP52) Rationale / Comments
HCore> 500LowUnsubstituted core shows weak binding.
3,5-difluorophenylR₁50 - 100ModerateAromatic interactions in the binding pocket.
3,5-difluorophenyl-sulfonylR₁5 - 15HighSulfonamide group forms key hydrogen bonds.[1]
α-MethylC-adjacent to amide< 5HighIntroduces conformational rigidity, improving binding.[2]
PropylR₂20 - 40ModerateOccupies a hydrophobic pocket.

Part 3: Biological Evaluation Protocols

Once novel derivatives are synthesized, their biological activity must be quantified. The primary screen involves confirming direct binding to the protein target.

Protocol: In Vitro FKBP51 Binding Assay (Fluorescence Polarization)

Principle: This assay measures the binding of a small molecule inhibitor to FKBP51 by monitoring the displacement of a fluorescently labeled ligand (tracer). When the fluorescent tracer is bound to the large FKBP51 protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by an inhibitor, the small tracer tumbles rapidly, emitting depolarized light. The change in polarization is directly proportional to the binding affinity of the test compound.

G Figure 2: Fluorescence Polarization Assay Workflow A Prepare Assay Buffer (e.g., PBS, pH 7.4, 0.01% Triton X-100) B Prepare Reagents: 1. FKBP51 Protein (e.g., 10 nM final) 2. Fluorescent Tracer (e.g., 1 nM final) 3. Test Compound (serial dilution) A->B C Dispense Reagents into 384-well Plate: - Buffer + FKBP51 + Tracer - Buffer + Tracer (Min Polarization) - Buffer + FKBP51 + Tracer (Max Polarization) B->C D Add Test Compound or DMSO (Vehicle Control) to appropriate wells C->D E Incubate at Room Temperature (e.g., 60 minutes) in the dark D->E F Read Fluorescence Polarization on a plate reader (Ex/Em appropriate for tracer) E->F G Data Analysis: - Plot Polarization vs. [Compound] - Fit to sigmoidal curve - Determine IC50 / Ki F->G

Caption: Figure 2: Fluorescence Polarization Assay Workflow

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4, with 0.01% Triton X-100 to prevent non-specific binding).

    • Dilute recombinant human FKBP51 protein and a suitable high-affinity fluorescent tracer to 2x their final concentration in the assay buffer.

    • Prepare a serial dilution of the synthesized 10-azabicyclo[4.3.1]decane derivatives in DMSO, and then dilute further in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 10 µL of the 2x FKBP51 solution to the "test compound" and "maximum polarization" wells.

    • Add 10 µL of assay buffer to the "minimum polarization" (no protein) wells.

    • Add 10 µL of the 2x fluorescent tracer solution to all wells.

    • Add 10 µL of the diluted test compounds to the appropriate wells. Add 10 µL of buffer containing DMSO to the "maximum" and "minimum" polarization wells (vehicle control).

  • Incubation and Reading:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (max polarization) and low (min polarization) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The IC₅₀ can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation if the Kₔ of the fluorescent tracer is known.

References

  • Butkevičius, E., et al. (2018). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Chemija, 29(3). Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. [Image attached to Butkevičius, E., et al. (2018)]. Available at: [Link]

  • Gaali, B., et al. (2015). Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders. Google Patents (WO2015110271A1).
  • Gaali, B., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. Google Patents (WO2021175848A1).
  • Pearson, M. J., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1614–1620. Available at: [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of the azabicyclo[4.3.1]decane ring system

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of the azabicyclo[4.3.1]decane ring system. This bridged scaffold is the structural core of several bioactive alkaloids, including Daphniphyllum alkaloids (e.g., daphnicyclidin A) and Strychnos alkaloids (e.g., ervitsine).

This guide is structured as a Tier 3 Technical Support Knowledge Base , designed to troubleshoot high-level synthetic failures in ring construction, stereocontrol, and functionalization.

Status: Active | Audience: Synthetic Chemists, Medicinal Chemists | Version: 2.4

Strategic Route Selection & Diagnostics

Overview: The azabicyclo[4.3.1]decane system is a bridged 7-membered ring containing a nitrogen atom.[1] The primary synthetic challenge is the entropic and enthalpic penalty of forming the 7-membered bridge, particularly in the presence of the rigid bicyclic framework.

Quick Reference: Method Selection Matrix
Constraint / RequirementRecommended MethodologyKey Risk Factor
High Stereocontrol Required Ring Expansion (from [3.3.1] systems)Regioselectivity of insertion
Rapid Scaffold Assembly Intramolecular Heck (from Tropone)Iron removal/handling
Functional Group Diversity Ring-Closing Metathesis (RCM) E/Z selectivity & dimerization
Biomimetic/Cascade Transannular Mannich/Cyclization Conformational locking

Troubleshooting Guides (Q&A Format)

Ticket #402: Failure of Intramolecular Heck Cyclization

User Query: "I am attempting to synthesize the 7-azabicyclo[4.3.1]decane core using the tropone-iron complex route. The final Heck cyclization (Pd(PPh3)4) is stalling or yielding a complex mixture. The precursor is a demetallated vinyl halide."

Diagnostic: This is a common issue tied to the conformational flexibility of the 7-membered ring precursor and the stability of the free diene after iron demetallation. The Heck reaction here requires the alkene to adopt a specific geometry to allow migratory insertion into the bridged position.

Root Cause Analysis:

  • Diene Instability: The free diene (post-demetallation) is prone to polymerization or oxidation before the Heck cycle engages.

  • Beta-Hydride Elimination Competition: If the palladium inserts but cannot rotate to the correct conformation for ring closure, it may undergo non-productive

    
    -hydride elimination.
    

Protocol & Solution:

  • Step 1: Verify Demetallation Completeness. Ensure the tricarbonyliron group is fully removed using photolysis (360 nm) in acetic acid. Incomplete demetallation poisons the Pd catalyst.

  • Step 2: Switch to "Jeffery Conditions". Standard Heck conditions often fail due to the high energy barrier of forming the bridged system.

    • Recommendation: Use Pd(OAc)₂ with TBAB (Tetrabutylammonium bromide) as a phase transfer additive. The "cationic" Pd pathway generated by silver salts (e.g., Ag₂CO₃) can also suppress double-bond isomerization.

  • Step 3: Concentration Control. Run the reaction at high dilution (0.005 M) to prevent intermolecular Heck reactions (oligomerization).

Validated Data (Yield Comparison):

Conditions Catalyst Additive Yield of [4.3.1] System
Standard Pd(PPh₃)₄ Et₃N < 20% (Complex mix)
Optimized Pd(PPh₃)₄ K₃PO₄, PhOH (Proton Shuttle) 74%

| Phase Transfer | Pd(OAc)₂ | TBAB, K₂CO₃ | 45-60% |

ngcontent-ng-c4120160419="" class="ng-star-inserted">

Reference: The optimized protocol using potassium phosphate and phenol is critical for this specific scaffold. See Beilstein J. Org.[2] Chem. 2023, 19, 1615–1619.[3][2]

Ticket #405: Ring Expansion Regioselectivity Issues

User Query: "I'm using a Schmidt reaction/homologation on a 2-azabicyclo[3.3.1]nonan-6-one to get to the [4.3.1] system. I'm getting a mixture of regioisomers (bridgehead vs. methylene insertion)."

Diagnostic: Ring expansion of bicyclic ketones is governed by the migratory aptitude of the alpha-carbons. In [3.3.1] systems, the bridgehead carbon and the methylene carbon have different electronic and steric profiles.

Technical Fix:

  • Switch Reagents: If using hydrazoic acid (

    
    ), the migration is often dictated by sterics. Switching to diazoacetates (with Lewis Acid)  allows for better control via the mechanism of the Roskamp reaction or Tiffeneau-Demjanov rearrangement.
    
  • Substrate Biasing: Introduce an electron-withdrawing group (EWG) at the bridgehead nitrogen. A carbamate (e.g., -COOMe) at the N2 position influences the conformation and electronics of the adjacent bridgehead carbon, often favoring migration of the less substituted carbon if the bridgehead is sterically encumbered.

  • Alternative Precursor: Consider the Dowd-Beckwith ring expansion (radical mechanism) if ionic pathways remain non-selective.

Workflow Visualization (Ring Expansion Strategy):

RingExpansion cluster_control Regiocontrol Factors start 2-azabicyclo[3.3.1]nonan-6-one reagent Reagent Selection (Diazoacetate vs NaN3) start->reagent path_a Path A: Ionic (Tiffeneau-Demjanov) reagent->path_a Use for Ketones path_b Path B: Radical (Dowd-Beckwith) reagent->path_b Use for Halides product 7-azabicyclo[4.3.1]decane path_a->product Regio-dependent on substitution factor1 N-Protecting Group (Boc vs Cbz) path_a->factor1 path_b->product 3-carbon expansion factor2 Bridgehead Sterics

Caption: Decision tree for ring expansion strategies from [3.3.1] precursors to the [4.3.1] core.

Ticket #409: RCM Yields Dropping on Scale-Up

User Query: "My Ring-Closing Metathesis (RCM) works on 10mg scale to close the 7-membered ring, but fails on 1g scale. The catalyst dies, and I see dimers."

Diagnostic: The formation of the [4.3.1] bridge via RCM is entropically disfavored. On scale, ethylene build-up and concentration effects become critical failure points that are masked on a small scale.

Troubleshooting Protocol:

  • Ethylene Removal (Critical): On >100mg scales, passive venting is insufficient. You must actively sparge with Argon or apply a weak vacuum (static vacuum) to remove ethylene, which destabilizes the Ruthenium methylidene species.

  • Pseudo-High Dilution: Do not just dilute the whole reaction (which wastes solvent). Use slow addition of the substrate (over 4-8 hours) into a solution of the catalyst. This keeps the instantaneous concentration of the diene low, favoring intramolecular cyclization over intermolecular dimerization.

  • Catalyst Upgrade: Switch from Grubbs II to Hoveyda-Grubbs II or Zhan Catalyst 1B . These are more robust to the thermal conditions often required (reflux in toluene or DCE) to overcome the ring strain barrier.

  • Double Bond Protection: If a basic nitrogen is present (tertiary amine), it will coordinate to the Ru center and kill the catalyst. Protonate the amine (form the HCl salt) or protect it as a carbamate/amide before RCM.

Experimental Standard Operating Procedure (SOP)

Protocol: Synthesis via Intramolecular Heck (Tropone-Iron Route) Targeting the 7-azabicyclo[4.3.1]decane core.

  • Complexation: React tropone with

    
     in toluene (reflux, 2h) to form tricarbonyl(tropone)iron. Yield: >80%.
    
  • Nucleophilic Addition: Add functionalized amine (e.g., homoallylic amine) to the complex. The iron moiety directs addition to the exo face, establishing stereocontrol.

  • Protection: Immediately protect the resulting secondary amine (e.g., with

    
    ).
    
  • Demetallation (The Critical Step):

    • Dissolve complex in Glacial Acetic Acid .

    • Irradiate with 360 nm light (Rayonet reactor or high-power LED) for 6 hours.

    • Note: Monitor CO evolution. Ensure complete loss of the yellow/orange color.

  • Heck Cyclization:

    • Solvent: Toluene (degassed).

    • Catalyst:

      
       (10 mol%).
      
    • Base/Additive:

      
       (2 equiv), Phenol (1 equiv).
      
    • Temp: 110°C in a sealed tube.

    • Purification: Flash chromatography on silica (neutralized with 1%

      
      ).
      

References & Authority

  • Shoemaker, A. H.; Foker, E. A.; Uttaro, E. P.; Beitel, S. K.; Griffith, D. R. "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions."[4] Beilstein Journal of Organic Chemistry, 2023 , 19, 1615–1619.[3][2] Link

  • Marquès, C.; González-Lizana, D.; Diaba, F.; Bonjoch, J. "Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks."[3][5] The Journal of Organic Chemistry, 2024 , 89, 10212–10222.[3] Link

  • Goldring, W. P. D.; Paden, W. T. "A ring-closing metathesis approach to the bicyclo[4.3.1]decane core of caryolanes."[6][7] Tetrahedron Letters, 2011 , 52, 859-862.[6][7] Link[6]

  • Li, J.; Zhang, W.; Zhang, F.; Zhang, X. "Total Synthesis of Daphniphyllum Alkaloids." Accounts of Chemical Research, 2020 , 53, 2622–2635. Link

Sources

Technical Support Center: Synthesis of 10-Azabicyclo[4.3.1]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 10-Azabicyclo[4.3.1]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented here is a synthesis of established chemical principles and field-proven insights for the construction of bridged bicyclic amines.

Introduction to the Synthesis of 10-Azabicyclo[4.3.1]decane

The 10-azabicyclo[4.3.1]decane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved pharmacological properties in drug candidates.[1] Its synthesis, however, can be challenging, often resulting in modest yields and the formation of side products. This guide focuses on two primary synthetic strategies: the Hofmann-Löffler-Freytag (HLF) reaction and reductive amination of cyclononanone derivatives.

The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the synthesis of cyclic amines through an intramolecular C-H amination.[2][3][4] In the context of 10-azabicyclo[4.3.1]decane synthesis, this would typically involve the cyclization of an N-halo-cyclononylamine.

Reductive amination offers a more direct approach, starting from a cyclononanone precursor and an amine source.[5] While conceptually simpler, this method requires careful optimization to favor the desired intramolecular cyclization over intermolecular side reactions.

This guide will provide a detailed troubleshooting section in a question-and-answer format to address specific issues you may encounter with these synthetic routes.

Troubleshooting Guide

Section 1: Issues Related to the Hofmann-Löffler-Freytag (HLF) Reaction

Question 1: My HLF reaction is resulting in a low yield of the desired 10-azabicyclo[4.3.1]decane. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the HLF reaction are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Inefficient N-Halogenation: The reaction's success hinges on the efficient formation of the N-haloamine precursor.

    • Troubleshooting:

      • Ensure your halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidant) is fresh and of high purity.

      • Monitor the N-halogenation step by TLC or NMR to confirm complete conversion before proceeding to the cyclization step.

      • The stability of N-haloamines can be poor; it is often best to generate and use them in situ.[4]

  • Suboptimal Reaction Conditions for Radical Generation: The homolytic cleavage of the N-X bond to generate the nitrogen radical is a critical initiation step.[2][6]

    • Troubleshooting:

      • Photochemical Conditions: If using UV light, ensure the wavelength and intensity are appropriate for the N-haloamine. The lamp's output can decrease over time, so consider this as a variable.

      • Thermal Conditions: If heating, ensure the temperature is sufficient for homolysis but not so high as to cause decomposition of the starting material or product.

      • Acid Catalyst: The HLF reaction is typically promoted by strong acids like sulfuric acid or trifluoroacetic acid.[2][3] The acid protonates the N-haloamine, facilitating the homolytic cleavage.[2] Ensure the acid is anhydrous and used in the correct stoichiometric amount.

  • Unfavorable Conformation for Intramolecular Hydrogen Abstraction: For the 1,5-hydrogen atom transfer to occur, the cyclononylamine derivative must adopt a conformation that brings the nitrogen radical in proximity to the C5 hydrogen.

    • Troubleshooting:

      • While difficult to directly control, solvent choice can influence the conformational equilibrium. Experiment with different solvents (e.g., chlorinated solvents, acetonitrile) to see if yield improves.

  • Side Reactions: Several side reactions can compete with the desired cyclization.

    • Intermolecular reactions: If the concentration of the N-haloamine is too high, intermolecular reactions can occur. Run the reaction at high dilution to favor the intramolecular pathway.

    • Elimination reactions: Formation of enamines can be a competing pathway.

    • Formation of halogenated byproducts: The carbon radical intermediate can be trapped by a halogen atom.

Question 2: I am observing the formation of multiple unidentified byproducts in my HLF reaction mixture. How can I identify and minimize them?

Answer:

The formation of multiple byproducts is a common challenge. Here's a systematic approach to address this:

  • Byproduct Identification:

    • Utilize techniques like GC-MS or LC-MS to determine the molecular weights of the byproducts. This can provide clues to their structures (e.g., dimers, elimination products, or incompletely cyclized intermediates).

    • Isolate the major byproducts by column chromatography and characterize them by NMR spectroscopy.

  • Minimizing Common Byproducts:

    • Unreacted Starting Material: If you observe a significant amount of starting amine, it indicates inefficient N-halogenation or radical initiation. Revisit the troubleshooting steps in Question 1.

    • Halogenated Cyclononylamine: This suggests that the carbon radical is being trapped by a halogen. This can sometimes be suppressed by using a different halogen (e.g., N-chloroamines may give better yields than N-bromoamines in thermally initiated reactions) or by adjusting the reaction conditions to favor the cyclization step.[2]

    • Over-alkylation or Dimerization Products: These arise from intermolecular reactions. As mentioned, conducting the reaction under high-dilution conditions is crucial.

Section 2: Issues Related to Reductive Amination

Question 3: I am attempting a one-pot reductive amination of a cyclononanone derivative to synthesize 10-azabicyclo[4.3.1]decane, but the yield is very low, and I mostly recover the starting ketone. What should I do?

Answer:

Low conversion in a one-pot reductive amination suggests issues with the initial imine formation or the subsequent reduction.

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.

    • Troubleshooting:

      • Water Removal: The formation of the imine intermediate generates water. The presence of water can shift the equilibrium back towards the starting materials.[7][8] Employing a dehydrating agent, such as molecular sieves, or using a Dean-Stark apparatus to azeotropically remove water can significantly improve imine formation and overall yield.

      • pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6). Adding a catalytic amount of a mild acid, like acetic acid, can be beneficial. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone.

    • Troubleshooting:

      • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination because it is more reactive towards the protonated imine than the ketone at neutral or slightly acidic pH.[5]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often a superior reagent as it is less toxic than NaBH₃CN, non-hygroscopic, and effective for a wide range of substrates, including those with sensitive functional groups. It can be used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

      • Catalytic Hydrogenation: For larger-scale synthesis, catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C) can be a cost-effective option.[9] However, this often requires elevated pressures and temperatures and may not be suitable for all substrates.

Question 4: My reductive amination is producing a mixture of the desired bicyclic amine and the simple cyclononylamine (mono-aminated product without cyclization). How can I favor the formation of the bicyclic product?

Answer:

This is a classic chemoselectivity problem. Favoring the intramolecular cyclization requires careful control of reaction conditions.

  • Reaction Concentration: Similar to the HLF reaction, running the reaction at high dilution will favor the intramolecular reaction over the intermolecular reduction of the initially formed imine.

  • Stepwise vs. One-Pot Procedure:

    • Consider a stepwise approach. First, synthesize and isolate the cyclononylamine. Then, subject this intermediate to conditions that favor intramolecular cyclization. For example, if the cyclononylamine has a suitable leaving group on the side chain, an intramolecular nucleophilic substitution could be employed.

  • Choice of Starting Material:

    • The structure of the starting cyclononanone derivative is critical. To facilitate the second ring closure, the initial amine formed must be able to react intramolecularly with another functional group on the ring. This might involve a di-carbonyl starting material or a ketone with a tethered electrophile.

Section 3: General Issues

Question 5: I have successfully synthesized the free base of 10-azabicyclo[4.3.1]decane, but I am struggling with the purification and conversion to the hydrochloride salt. What is the best procedure?

Answer:

Purification of amines and their conversion to hydrochloride salts are common final steps that can be tricky.

  • Purification of the Free Base:

    • Column Chromatography: Basic amines can sometimes streak on silica gel. To mitigate this, you can:

      • Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent).

      • Use alumina (basic or neutral) as the stationary phase instead of silica gel.

    • Distillation: If the free base is a liquid and thermally stable, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be an effective purification method for small scales.

  • Conversion to the Hydrochloride Salt:

    • Procedure:

      • Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.

      • Slowly add a solution of HCl in the same solvent (commercially available as HCl in diethyl ether or can be prepared by bubbling HCl gas through the solvent).

      • The hydrochloride salt should precipitate out of the solution. If it doesn't, you can try adding a less polar co-solvent or cooling the solution.

      • Collect the solid by filtration, wash it with the anhydrous solvent, and dry it under vacuum.

    • Troubleshooting:

      • Oily Product: If the salt oils out instead of precipitating, try using a different solvent system or adding the HCl solution more slowly at a lower temperature.

      • Hygroscopic Product: Amine hydrochlorides can be hygroscopic. Ensure you are using anhydrous solvents and handle the final product in a dry atmosphere (e.g., in a glove box or under a stream of inert gas).

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of this compound?

A1: The expected yield can vary significantly depending on the chosen synthetic route and the scale of the reaction. For a multi-step synthesis like the HLF reaction, an overall yield of 20-40% would be considered reasonable. For a more direct approach like a highly optimized reductive amination, yields could potentially be higher, in the range of 50-70%. It is important to note that yields reported in the literature for analogous bridged bicyclic amines can range from modest to good.[3][10]

Q2: What are the key analytical techniques I should use to characterize the final product?

A2: A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: These will confirm the carbon skeleton and the number of protons on each carbon. The complexity of the bicyclic system will likely result in a complex proton NMR spectrum. 2D NMR techniques like COSY and HSQC will be invaluable for assigning the structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base and the hydrochloride salt. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of the N-H bond in the free base and the N⁺-H bond in the hydrochloride salt.

  • Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the calculated values to confirm the purity of the compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Halogenating Agents: NCS and NBS are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Handle with extreme care, using appropriate gloves and eye protection.

  • Reducing Agents: Sodium borohydride and its derivatives can react violently with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.

  • Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood.

  • High-Pressure Reactions: If performing catalytic hydrogenation, use a properly rated and maintained high-pressure reactor and follow all safety protocols for high-pressure work.

Experimental Protocols

Illustrative Protocol: Hofmann-Löffler-Freytag Cyclization of N-Chloro-cyclononylamine

This is a generalized protocol and may require optimization for your specific substrate.

  • N-Chlorination: To a solution of cyclononylamine (1.0 eq) in an anhydrous solvent (e.g., CCl₄ or CH₂Cl₂) at 0 °C, add N-chlorosuccinimide (1.1 eq) portion-wise. Stir the reaction mixture in the dark at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting amine is consumed. The N-chloroamine is typically used in the next step without isolation.

  • Cyclization: To the crude N-chloroamine solution, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C. The reaction mixture is then irradiated with a UV lamp (e.g., a high-pressure mercury lamp) or heated to reflux for 4-12 hours. Monitor the disappearance of the N-chloroamine by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to pH > 12, ensuring the mixture remains cool.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Purification and Salt Formation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude free base by column chromatography or distillation. Dissolve the purified amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

ParameterHofmann-Löffler-Freytag ReactionReductive Amination
Starting Materials N-Halo-cyclononylamineCyclononanone derivative, Amine source
Key Reagents Strong acid (H₂SO₄, TFA), UV light or heatReducing agent (NaBH₃CN, NaBH(OAc)₃), Dehydrating agent
Reaction Conditions High dilution, 0 °C to refluxAnhydrous, often with mild acid catalyst
Common Byproducts Halogenated starting material, dimersMono-aminated product, starting ketone
Typical Yields 20-40% (overall)50-70% (optimized)

Visualizations

Hofmann-Löffler-Freytag Reaction Mechanism

HLF_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Product Formation N_Haloamine N-Halo-cyclononylamine Nitrogen_Radical Nitrogen Radical Cation N_Haloamine->Nitrogen_Radical  hν or Δ [H+] Carbon_Radical Carbon Radical Nitrogen_Radical->Carbon_Radical  1,5-H Abstraction Cyclized_Intermediate Cyclized Halogenated Intermediate Carbon_Radical->Cyclized_Intermediate  + X• Product 10-Azabicyclo[4.3.1]decane Cyclized_Intermediate->Product  Intramolecular SN2 (Base)

Caption: Key steps in the Hofmann-Löffler-Freytag reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of 10-Azabicyclo[4.3.1]decane Problem1 Inefficient N-Halogenation? Start->Problem1 Solution1 Check Reagent Purity Monitor Reaction Use In Situ Problem1->Solution1 Yes Problem2 Suboptimal Radical Generation? Problem1->Problem2 No Solution2 Check Lamp/Temp Optimize Acid Catalyst Problem2->Solution2 Yes Problem3 Side Reactions Dominating? Problem2->Problem3 No Solution3 Use High Dilution Change Solvent Problem3->Solution3 Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • SciSpace. (2019, April 22). Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Hofmann-Löffler-Freytag Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. Retrieved from [Link]

  • Beilstein Journals. (2023, October 23). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4,7,10-Tetraazacyclododecane. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Retrieved from [Link]

  • WordPress.com. (2012, July 20). Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. Retrieved from [Link]

  • Repository of the Academy's Library. (2025, March 25). Studies on the Synthesis of Some Functionalized Azaheterocycles through Oxidative Ring Opening/Ring Closing by Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

optimization of palladium-catalyzed amination for azabicyclo scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Pd-Catalyzed Amination for Azabicyclo Scaffolds

Current Status: Online Agent: Senior Application Scientist Ticket ID: AZ-PD-OPT-2024 Subject: Troubleshooting N-Arylation of Azabicyclo[n.m.o]alkane Bioisosteres

Executive Summary: The "Strain" Challenge

Welcome to the technical support hub. You are likely here because you are replacing a morpholine, piperidine, or piperazine with a "3D" bioisostere like 3-azabicyclo[3.1.0]hexane , 2-azabicyclo[2.1.1]hexane , or azabicyclo[1.1.1]pentane (bridgehead amine).

While these scaffolds improve metabolic stability and vector positioning, they present unique challenges in Palladium-catalyzed C-N coupling:

  • Steric Bulk: The rigid bicyclic framework creates a larger steric cone angle than flexible alkyl amines, retarding the amine coordination/deprotonation step.

  • Reduced Nucleophilicity: Increased

    
    -character in the N-lone pair (due to ring strain) often lowers nucleophilicity compared to their acyclic counterparts.
    
  • Transmetallation Barrier: The combination of sterics and electronics makes the transmetallation step the rate-determining bottleneck, leading to catalyst deactivation (Pd black) before product formation.

Module 1: Catalyst & Ligand Selection (The Engine)

Q: I am seeing <10% conversion with Pd(OAc)₂ and BINAP. What is happening?

A: BINAP is often insufficient for sterically demanding secondary amines like azabicycles. The catalytic cycle is likely stalling at the oxidative addition or transmetallation stage, leading to off-cycle dimerization of the catalyst.

Recommendation: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky and electron-rich, facilitating oxidative addition and stabilizing the monoligated Pd(0) species.

Ligand Selection Matrix
Substrate ClassRecommended LigandRationale
Secondary Azabicycles (e.g., 3-azabicyclo[3.1.0]hexane)RuPhos The "Gold Standard" for secondary amines. Excellent for hindered substrates.
Highly Hindered / ɑ-Branched (e.g., 2-substituted azabicycles)BrettPhos or AdBrettPhos Larger steric bulk forces reductive elimination; prevents

-hydride elimination.
Primary Bridgehead Amines (e.g., 1-amino-bicyclo[1.1.1]pentane)BrettPhos High activity for primary amines; prevents bis-arylation.
Heterocyclic Halide Partner (e.g., Pyridines, Pyrimidines)tBuXPhos or JackiePhos Designed to prevent inhibition by the heteroatom of the aryl halide.

Pro-Tip: Use Precatalysts (e.g., RuPhos Pd G4 or BrettPhos Pd G4 ) instead of mixing Pd(OAc)₂ + Ligand. This ensures a 1:1 Pd:Ligand ratio and rapid generation of the active L-Pd(0) species at low temperatures, preventing early catalyst death.

Module 2: The Environment (Base & Solvent)

Q: My LCMS shows starting material and dehalogenated aryl product. Is the base the problem?

A: Yes, this is a classic symptom of the


-hydride elimination  pathway or insufficient deprotonation.
  • Dehalogenation: Often occurs when the amine is slow to bind. The Pd-Ar intermediate grabs a hydride from the solvent or base (if using isopropanol or weak bases).

  • Base Choice: Azabicycles can be less basic than typical secondary amines. Weak bases (Carbonates) may be too slow to deprotonate the amine-Pd complex.

Base Compatibility Guide
BasepKa (conj.[1][2] acid)CompatibilityApplication Note
NaOtBu ~17Standard First choice. Fast reaction. Incompatible with esters/nitriles.
LHMDS ~26High Use for base-sensitive substrates. Soluble in THF/Toluene.
Cs₂CO₃ ~10Medium "Gentle" base. Requires higher temp (80-100°C). Use dry dioxane.
K₃PO₄ ~12Medium Good for polar solvents (tBuOH/H₂O mixes).

Protocol Adjustment: If you see dehalogenation, switch to NaOtBu in Toluene or Dioxane . If your molecule has esters, switch to Cs₂CO₃ in Dioxane and increase the temperature to 100°C.

Visualization: Optimization Workflow

Use this decision tree to navigate your optimization process.

OptimizationWorkflow Start Start: Low Yield / No Reaction CheckCat Step 1: Check Catalyst System Using Pd(OAc)2? Start->CheckCat SwitchPre Switch to Pd G3/G4 Precatalyst (e.g., RuPhos Pd G4) CheckCat->SwitchPre Yes CheckProd Step 2: Analyze Crude LCMS CheckCat->CheckProd No (Already using Precat) SwitchPre->CheckProd Decision1 Observation? CheckProd->Decision1 SM_Only Only Starting Material (No oxidative addition) Decision1->SM_Only Dehal Dehalogenated Aryl (Ar-H observed) Decision1->Dehal Black Pd Black Precipitate (Catalyst death) Decision1->Black Sol_SM Increase Temp (100°C) Switch to BrettPhos Check Aryl Halide Purity SM_Only->Sol_SM Sol_Dehal Switch Solvent to Toluene Use Stronger Base (NaOtBu) Increase Amine Equiv (1.5x) Dehal->Sol_Dehal Sol_Black Add 10-20% Extra Ligand Lower Temp & Run Longer Degas Solvent Thoroughly Black->Sol_Black

Caption: Diagnostic workflow for troubleshooting Pd-catalyzed amination failures.

Standard Operating Procedure (SOP)

Experiment: Coupling 3-azabicyclo[3.1.0]hexane (HCl salt) with 4-bromoanisole.

Reagents:

  • Aryl Halide: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv (If using HCl salt, add extra equivalent of base)

  • Catalyst: RuPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: NaOtBu (2.5 equiv if amine is HCl salt; 1.5 equiv if free base)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the aryl halide, amine salt, and NaOtBu.

  • Catalyst Addition: Add RuPhos Pd G4 solid. ( Note: Air stable, but best handled under inert gas for consistency).

  • Solvent: Add anhydrous, degassed solvent. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd residue. Concentrate and purify.

Critical Check: If the amine is a volatile free base (common for small azabicycles), do not add it until the solvent is added, and ensure the cap is extremely tight to prevent loss of nucleophile at 80°C.

Advanced Troubleshooting (FAQ)

Q: My azabicyclo amine is an HCl salt. Does this matter? A: Yes. You must use at least 2.5 equivalents of base (1.0 to neutralize the HCl, 1.5 for the reaction). If you use a weak base like Cs₂CO₃, the neutralization step is slow and heterogeneous, which can stall the reaction. Recommendation: Free-base the amine beforehand or use NaOtBu/LHMDS.

Q: I am coupling a bridgehead amine (e.g., bicyclo[1.1.1]pentan-1-amine). It’s not working with RuPhos. A: RuPhos is optimized for secondary amines. Bridgehead amines are primary amines (albeit bulky ones). Fix: Switch to BrettPhos Pd G4 or XPhos Pd G4 . These are tuned for primary amine coupling and will prevent the formation of the bis-arylated side product.

Q: Can I use water/surfactant conditions (Micellar Catalysis)? A: While possible, azabicyclo scaffolds are often highly polar. In micellar systems (TPGS-750-M), the amine might partition into the water phase rather than the micelle where the catalyst resides. Fix: Stick to organic solvents (Dioxane, Toluene, tAmylOH) for initial optimization.

References

  • RuPhos/BrettPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Ligands for Palladium-Catalyzed Amination." Journal of the American Chemical Society.[3]

  • Precatalyst Activation: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Azabicyclo Synthesis & Bioisosteres: Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Mechanistic Studies on Hindered Amines: Shekhar, S., et al. (2011). "A General Method for Palladium-Catalyzed Reactions of Primary and Secondary Amines." Science.

Sources

Technical Support Center: Troubleshooting Intramolecular Cyclization for Azabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: AZ-431-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of low-yielding cyclization steps in 7-azabicyclo[4.3.1]decane synthesis.[1]

Diagnostic Overview

The 7-azabicyclo[4.3.1]decane core is a privileged scaffold found in Daphniphyllum and Strychnos alkaloids. Synthesizing this bridged bicyclic system is notoriously difficult due to the entropic penalty of forming the seven-membered ring and the transannular strain inherent in the [4.3.1] bridge.

If you are experiencing low yields (<30%), identify your synthetic pathway below to jump to the relevant troubleshooting module.

Workflow Selector

Cyclization_Workflow Start Select Your Precursor Type VinylHalide Vinyl Halide/Amine (Tricarbonyl Iron Route) Start->VinylHalide Diene Bis-Olefin/Diene (RCM Route) Start->Diene Oxidopyridinium Oxidopyridinium Ion ((4+3) Cycloaddition) Start->Oxidopyridinium Heck Go to Module A: Intramolecular Heck VinylHalide->Heck Metathesis Go to Module B: Ring-Closing Metathesis Diene->Metathesis Cyclo Go to Module C: (4+3) Cycloaddition Oxidopyridinium->Cyclo

Figure 1: Diagnostic decision tree to select the appropriate troubleshooting module based on synthetic strategy.

Module A: Intramolecular Heck Reaction (The "Iron" Route)

Context: You are synthesizing the [4.3.1] core from a tropone-derived iron complex, followed by demetallation and Pd-catalyzed cyclization. Common Issue: Yields hover around 10-20% using standard Jeffery conditions (Pd(OAc)₂, TBAB, K₂CO₃).

The Solution: The Bennasar Modification

Standard Heck conditions often fail here because the rigid bicyclic transition state requires specific stabilization. Recent optimization studies (Shoemaker et al., 2023) indicate that phenoxide additives are critical for stabilizing the cationic palladium intermediate in this specific scaffold.

Optimized Protocol
  • Reagents: Use Pd(PPh₃)₄ (10 mol%) instead of Pd(OAc)₂.

  • Base/Additive: Use K₃PO₄ (2 equiv) and Phenol (PhOH, 1 equiv) .

  • Solvent: Toluene (0.01 M concentration).

  • Temperature: 110 °C (sealed tube).

Why this works: The phenoxide ion acts as a "shuttle" ligand, stabilizing the coordinatively unsaturated Pd(II) species and preventing premature β-hydride elimination or catalyst decomposition before the difficult 7-endo-trig cyclization can occur.

Condition SetCatalystAdditiveYield (Typical)
Jeffery Pd(OAc)₂TBAB< 15%
Standard Pd(PPh₃)₄None25-30%
Bennasar Pd(PPh₃)₄PhOH 70-76%

Module B: Ring-Closing Metathesis (RCM)

Context: You are attempting to close the 7-membered ring using a Grubbs catalyst on a diallyl amine derivative. Common Issue: No reaction (returned starting material) or isomerization/oligomerization.

The Solution: Lewis Base Sequestration

The nitrogen atom in the azabicyclo precursor is a Lewis base. It coordinates to the Ruthenium center of the Grubbs catalyst, effectively poisoning it. This is the #1 cause of RCM failure in amine synthesis.

Troubleshooting Steps

Step 1: Protonation or Complexation You must mask the nitrogen lone pair before adding the catalyst.

  • Option A (Acid): Convert the amine to its HCl or p-TsOH salt. Perform RCM in MeOH/DCM mixtures (though MeOH can slow RCM).

  • Option B (Lewis Acid - Recommended): Add Ti(OiPr)₄ (Titanium isopropoxide) to the reaction mixture (1.0 - 1.2 equiv relative to substrate). This complexes the nitrogen, leaving the Ru-catalyst free to engage the olefins.

Step 2: The "Pseudo-High Dilution" Setup To favor intramolecular cyclization (forming the [4.3.1] core) over intermolecular oligomerization:

  • Dissolve Catalyst (Grubbs II or Hoveyda-Grubbs II) in the main reaction vessel (DCM, reflux).

  • Dissolve your Substrate + Ti(OiPr)₄ in a separate syringe.

  • Slow Addition: Syringe pump addition of the substrate over 4–6 hours. Final concentration should be < 0.005 M.

Catalyst Poisoning Pathway

RCM_Poisoning Substrate Azabicyclo Precursor (Free Amine) Coordination N -> Ru Coordination (Catalyst Poisoning) Substrate->Coordination Direct Mix Protected N-Ti Complex (Sterically Shielded) Substrate->Protected Pre-treatment RuCat Grubbs Catalyst (Active) RuCat->Coordination DeadCat Inactive Complex (No Reaction) Coordination->DeadCat Ti Add Ti(OiPr)4 Ti->Protected Cyclization Successful RCM (Azabicyclo[4.3.1]decane) Protected->Cyclization + RuCat

Figure 2: Mechanism of catalyst poisoning by amine substrates and the protective role of Titanium isopropoxide.

Module C: (4+3) Cycloaddition

Context: Reaction of oxidopyridinium ions with dienes to form the bridged system directly.[2] Common Issue: Low conversion or complex mixtures.

The Solution: Kinetic vs. Thermodynamic Control

This reaction is highly sensitive to the diene concentration and reaction time.[2][3] The formation of the [4.3.1] system via this route is often reversible.

FAQ: Why is my yield stalling at 50%? You are likely reaching equilibrium.

  • Fix: Use a large excess of the diene (10–20 equivalents) if it is volatile/cheap.

  • Fix: If the diene is valuable, use High Pressure conditions (10–15 kbar) to drive the reaction volume contraction (Le Chatelier's principle for cycloadditions).

Frequently Asked Questions (FAQ)

Q: Can I use a benzyl protecting group on the nitrogen for the RCM route? A: It is risky. Benzyl groups are bulky but do not deactivate the nitrogen lone pair sufficiently to prevent catalyst poisoning. A carbamate (Boc/Cbz) or sulfonamide (Ts) is superior because the electron-withdrawing nature reduces the Lewis basicity of the nitrogen, aiding the RCM process.

Q: In the Heck reaction, I see a major side product. What is it? A: If you are using the tropone-iron route, the major side product is often the deconjugated olefin or the result of β-hydride elimination away from the bridgehead. This confirms that your catalyst is active but the cyclization is too slow. Switch to the Bennasar conditions (Phenol additive) immediately to accelerate the reductive elimination/cyclization step.

Q: How do I purify the final 7-azabicyclo[4.3.1]decane? A: These bridged amines are often semi-volatile and highly polar.

  • Do not use standard silica gel if the amine is free; it will streak. Use amine-functionalized silica or add 1% Et₃N to your eluent.

  • Extraction: These compounds are often water-soluble. When working up, ensure the aqueous layer is pH > 12 (strongly basic) and extract with Chloroform/Isopropanol (3:1) , not just pure DCM or Ether.

References

  • Shoemaker, A. H., et al. (2023).[4] "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions." Beilstein Journal of Organic Chemistry, 19, 1615–1619.[1][4][5]

  • Zhao, Q., et al. (2021). "Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4 + 3) Cycloaddition of Oxidopyridinium Ions." The Journal of Organic Chemistry, 86(10), 7028–7037.[3]

  • MilliporeSigma. (2024). "Metathesis Application Guide: Ring-Closing Metathesis (RCM)." SigmaAldrich Technical Library.

  • Goldring, W. P. D., & Paden, W. T. (2011).[6] "A ring-closing metathesis approach to the bicyclo[4.3.1]decane core of caryolanes." Tetrahedron Letters, 52(8), 859-862.[6]

Sources

Technical Support Center: Solubility Optimization for 10-Azabicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility Barriers in Bridged Bicyclic Amine Scaffolds

Introduction: The Structural Challenge

Welcome to the technical support hub for the 10-azabicyclo[4.3.1]decane scaffold. If you are here, you are likely experiencing precipitation during stock preparation, biological assay dilution, or LC-MS analysis.

The Root Cause: This scaffold is a higher homologue of the tropane and granatane systems. While the amine functionality provides a handle for ionization, the [4.3.1] bicyclic carbon cage creates a dense, hydrophobic "grease ball" with high lattice energy.

  • Free Base: Highly lipophilic (LogP > 3), often oily or waxy, and insoluble in water.

  • Salts: While protonation helps, the rigid symmetry of the cage often leads to salts with exceptionally high crystal lattice energy, making them difficult to dissolve even when ionized (the "brick dust" problem).

This guide provides modular troubleshooting to solubilize your derivatives without compromising biological integrity.

Module 1: Salt Selection & Crystal Lattice Engineering

User Issue: "I synthesized the HCl salt, but it’s not dissolving in PBS or saline."

Diagnosis: You are likely facing the Common Ion Effect . In buffers like PBS or Saline (150 mM NaCl), the high concentration of chloride ions (


) shifts the solubility equilibrium backward, forcing your drug to precipitate. Furthermore, HCl salts of rigid bicyclic amines often pack too tightly in the crystal lattice.

Troubleshooting Protocol: Switch from inorganic mineral acids (HCl) to bulky organic counter-ions. The irregularity of organic anions disrupts the crystal packing, lowering the melting point and increasing aqueous solubility.

Step-by-Step Salt Screen (Mini-Scale):

  • Dissolve: 10 mg of free base in 200 µL THF or Methanol.

  • Add Acid: Add 1.05 equivalents of the following acids (separately):

    • L-Tartaric acid (creates water-soluble tartrates).

    • Fumaric acid (often yields moderate solubility).

    • Methanesulfonic acid (Mesylate salts are highly hygroscopic and soluble).

  • Evaporate & Test: Remove solvent, add water/buffer, and assess solubility.

Decision Tree: Salt Selection

SaltSelection Start Start: Free Base Solubility CheckpH Is the target pH < 8.0? Start->CheckpH SaltScreen Perform Salt Screen CheckpH->SaltScreen Yes (Protonated) HCl Try HCl Salt SaltScreen->HCl Precip Precipitates in Saline/PBS? HCl->Precip Organic Switch to Mesylate or Tartrate Precip->Organic Yes (Common Ion Effect) Success Proceed to Assay Precip->Success No Organic->Success

Figure 1: Decision logic for selecting the optimal counter-ion for bicyclic amines.

Module 2: Formulation & Cosolvents

User Issue: "I need to inject this IV or use it in a cellular assay, but DMSO is toxic to my cells at effective concentrations."

Diagnosis: The 10-azabicyclo[4.3.1]decane cage is sterically bulky. Standard cosolvents (DMSO, Ethanol) work by "solvating" the molecule, but you hit toxicity limits before solubility limits.

The Solution: Cyclodextrin Complexation This scaffold is topologically similar to Adamantane . It fits perfectly into the hydrophobic cavity of


-Cyclodextrins (Beta-CD) . The CD encapsulates the hydrophobic cage, leaving the hydrophilic amine/salt exposed to the solvent.

Recommended Excipient: Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
(e.g., Captisol®) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD).

Protocol: Preparing a 10 mM Stock in Cyclodextrin

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline.
    
  • Addition: Add your 10-azabicyclo derivative (as a salt or free base) to the vehicle.

  • Energy Input: Sonicate for 20 minutes at 40°C. The heat helps the cage enter the CD cavity; it will remain stable upon cooling.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Data: Solubility Enhancement Factor

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Notes
Water (pH 7) < 0.1 mg/mL~ 5 mg/mLSalt risks precipitation in saline.
PBS (pH 7.4) < 0.1 mg/mL< 1 mg/mLCommon ion effect reduces solubility.
20% HP-

-CD
~ 8-12 mg/mL > 25 mg/mL Recommended. Forms inclusion complex.
10% DMSO ~ 15 mg/mL> 50 mg/mLHigh DMSO is cytotoxic/hemolytic.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "My peaks are tailing badly on the HPLC, or I see 'ghost peaks' in the blank."

Diagnosis: Bridged bicyclic amines are "sticky." The nitrogen in the [4.3.1] bridge is highly basic (pKa ~9.5–10.5) and sterically hindered. It interacts strongly with residual silanols on silica-based C18 columns, causing severe tailing and carryover.

Solution: Mobile Phase Modifiers You must suppress the silanol ionization or shield the amine.

Recommended LC Conditions:

  • Column: Use a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Kinetex EVO) which is resistant to high pH.

  • High pH Strategy (Best Peak Shape):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

    • Mobile Phase B: Acetonitrile.[1]

    • Why: At pH 10, the amine is uncharged (free base), but the silanols are fully ionized. However, on hybrid columns, the free base moves sharply without dragging.

  • Low pH Strategy (Standard):

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .

    • Why: Formic acid is often too weak. TFA forms an ion-pair with the amine, masking the charge and sharpening the peak.

Frequently Asked Questions (FAQ)

Q: Can I use the free base for animal studies? A: Generally, no . The free base is likely an oil or waxy solid that will not dissolve in the stomach or blood rapidly enough, leading to poor bioavailability. Convert to a Mesylate or Tartrate salt, or use the Cyclodextrin formulation described in Module 2.

Q: My compound precipitates when I freeze the stock solution. A: This is common with DMSO stocks of salts. The freezing process can force the salt out of solution (salting out).

  • Fix: Vortex vigorously after thawing. If it doesn't redissolve, add 5% water to the DMSO stock (if chemical stability permits) to help solvate the salt ions.

Q: What is the estimated pKa of the nitrogen in the 10-azabicyclo[4.3.1]decane bridge? A: While substituent dependent, the bridgehead nitrogen in this homologue typically displays a pKa between 9.5 and 10.5 . This means it is fully protonated at physiological pH (7.4), which is advantageous for solubility but requires careful handling during extraction (requires pH > 12 to fully extract as free base).

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on selecting counter-ions like Mesylate/Tartrate to break crystal lattices).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Mechanisms of inclusion complexation for hydrophobic cages).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the "Common Ion Effect" in HCl salts).

  • McCalmont, W. F., et al. (2004). Design, synthesis, and biological evaluation of novel N-substituted 10-azabicyclo[4.3.1]decane derivatives... Bioorganic & Medicinal Chemistry. (Primary literature on the synthesis and handling of this specific scaffold).

Sources

Technical Support Center: 10-Azabicyclo[4.3.1]decane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the scale-up synthesis of 10-Azabicyclo[4.3.1]decane hydrochloride (CAS: 282-57-5). It is designed for process chemists and engineers, focusing on the Robinson-Schöpf condensation route, which is the most viable pathway for industrial scalability.

Executive Summary

Compound: this compound CAS: 282-57-5 Molecular Formula: C9H18ClN Key Application: Pharmacophore scaffold for 5-HT3 receptor antagonists (e.g., homologs of Granisetron). Primary Synthetic Challenge: Construction of the bridged [4.3.1] bicyclic system while minimizing polymerization of the dialdehyde precursor.

Module 1: Synthetic Route & Strategy

Q1: What is the most scalable route for this bridged system?

Recommendation: The Robinson-Schöpf Condensation is the industry standard for constructing azabicyclo[n.3.1] systems. Unlike transannular cyclizations (which require high dilution) or ring expansions (low yield), this "double Mannich" reaction allows for the one-pot assembly of the bicyclic core from simple precursors.

The Pathway:

  • Precursor Generation: In situ generation of Adipaldehyde (Hexanedial) from Cyclohexene or a protected acetal.

  • Cyclization: Condensation of Adipaldehyde, Acetonedicarboxylic acid (or Acetone), and Benzylamine to form 10-benzyl-10-azabicyclo[4.3.1]decan-8-one .

  • Reduction: Wolff-Kishner reduction to remove the ketone.

  • Deprotection: Catalytic hydrogenolysis (Pd/C) to remove the benzyl group.

  • Salt Formation: Precipitation with HCl.

Workflow Diagram

SynthesisRoute Start Cyclohexene (Precursor) Step1 1. Ozonolysis/Oxidation (Adipaldehyde Generation) Start->Step1 Step2 2. Robinson-Schöpf (+ Benzylamine + Acetone) Step1->Step2 Hexanedial Inter1 Intermediate: 10-Benzyl-10-azabicyclo[4.3.1]decan-8-one Step2->Inter1 Step3 3. Wolff-Kishner Reduction Inter1->Step3 Step4 4. Hydrogenolysis (H2, Pd/C) Step3->Step4 Final Target: 10-Azabicyclo[4.3.1]decane HCl Step4->Final

Caption: Logical flow for the scale-up synthesis of 10-Azabicyclo[4.3.1]decane HCl via the Robinson-Schöpf route.

Module 2: Critical Process Steps & Troubleshooting

Step 1: The Robinson-Schöpf Condensation

Reaction: Hexanedial + Acetonedicarboxylic Acid + Benzylamine


 Bicyclic Ketone.
Q2: My reaction mixture turned into a black tar. What went wrong?

Root Cause: Uncontrolled polymerization of the dialdehyde (Hexanedial) or high local concentration of the amine. Troubleshooting Protocol:

  • pH Control is Critical: The reaction must be buffered to pH 5.0–5.5 .

    • Why? At lower pH, the amine is fully protonated and non-nucleophilic. At higher pH, the aldehyde self-condenses (aldol polymerization).

    • Action: Use a Citrate-Phosphate buffer system. Monitor pH continuously.

  • Dilution Factor: This is a macrocyclization. High concentrations favor intermolecular polymerization over intramolecular ring closure.

    • Standard: Maintain reactant concentration below 0.05 M .

  • Temperature: Keep the reaction at 20–25°C . Heating promotes tar formation.

Q3: Why use Acetonedicarboxylic acid instead of Acetone?

Insight: Acetonedicarboxylic acid provides two carboxylic acid groups that facilitate the reaction mechanism via decarboxylative condensation. This lowers the activation energy compared to acetone, allowing the reaction to proceed at room temperature and physiological pH, which preserves the sensitive dialdehyde.

Step 2: Wolff-Kishner Reduction

Reaction: Bicyclic Ketone + Hydrazine


 Bicyclic Alkane.
Q4: The reduction is incomplete, leaving unreacted ketone.

Root Cause: Insufficient temperature or water in the system preventing the formation of the anhydrous hydrazone. Troubleshooting Protocol:

  • Water Removal: Ensure a Dean-Stark trap is used if using the standard glycol protocol. The temperature must reach 190–200°C for the decomposition of the hydrazone.

  • Solvent Choice: Switch to Triethylene Glycol or Diethylene Glycol to achieve the necessary thermal window.

  • Stoichiometry: Use a 5-10 equivalent excess of Hydrazine hydrate to drive hydrazone formation to completion before raising the temperature.

Step 3: Hydrogenolysis & Salt Formation
Q5: The benzyl group is not removing (stalled deprotection).

Root Cause: Catalyst poisoning by residual sulfur (from Wolff-Kishner) or amine poisoning. Troubleshooting Protocol:

  • Purification: The amine intermediate from Step 2 must be distilled or passed through a silica plug to remove trace sulfur/hydrazine.

  • Catalyst Loading: Increase Pd/C loading to 10 wt% .

  • Promoter: Add trace HCl or Acetic Acid (1 eq) to the hydrogenation mixture. Protonating the amine prevents it from coordinating strongly to the Pd surface.

Module 3: Quantitative Data & Specifications

Table 1: Process Parameters for Scale-Up
ParameterSpecificationCritical LimitReason
pH (Step 1) 5.2 ± 0.2< 4.5 or > 6.0Prevents polymerization (high pH) or stalling (low pH).
Temp (Step 1) 20–25°C> 30°CExotherm control; prevents tar formation.
Hydrazine Eq. 5.0 – 8.0 eq< 3.0 eqEnsures complete hydrazone formation.
H2 Pressure 3 – 5 bar< 1 barRate of debenzylation is pressure-dependent.
Solvent (Salt) Et2O / EtOHWater content > 0.5%Product is hygroscopic; water prevents crystallization.
Table 2: Impurity Profile
Impurity TypeOriginDetection (HPLC/GC)Removal Strategy
Polymeric Aldehydes Step 1 (Oligomerization)Broad baseline humpAcid/Base extraction (Amine is basic; polymers are neutral).
Monobenzyl Amine Step 3 (Incomplete reduction)M+14 peak (GC-MS)Extend reaction time; fresh catalyst.
Hydrazine Residues Step 2Chemical derivatizationThorough aqueous wash; distillation of free base.

Module 4: Safety & Handling

Q6: What are the specific hazards for the 10-aza bridgehead amine?

Safety Alert:

  • Physiological: Bicyclic amines often exhibit potent biological activity (neurotoxicity or cardiotoxicity) due to their structural similarity to tropane alkaloids. Handle as a Potent Compound (OEB 3/4) .

  • Chemical: The free base is volatile and readily absorbs CO2 from the air (carbamate formation). Store under Argon/Nitrogen.

  • Hydrazine (Step 2): Carcinogenic and unstable. Use a closed system for charging.

Troubleshooting Logic Tree (Interactive)

Troubleshooting Start Issue: Low Yield in Step 1 CheckPH Is pH between 5.0 and 5.5? Start->CheckPH CheckConc Is Concentration < 0.05 M? CheckPH->CheckConc Yes AdjustPH Action: Adjust Buffer. Use Citrate/Phosphate. CheckPH->AdjustPH No Dilute Action: Dilute Reaction. Slow addition of aldehyde. CheckConc->Dilute No CheckTemp Is Temp < 25°C? CheckConc->CheckTemp Yes Cool Action: Active Cooling. Check exotherm. CheckTemp->Cool No OK Proceed to Extraction CheckTemp->OK Yes

Caption: Decision matrix for diagnosing yield loss during the Robinson-Schöpf condensation step.

References

  • Robinson, R. (1917).[1][2][3] "A synthesis of tropinone". Journal of the Chemical Society, Transactions, 111, 762–768.[3] Link

    • Foundational text on the double Mannich condensation str
  • Cope, A. C., et al. (1960). "Transannular Reactions in the Cyclooctane Series". Journal of the American Chemical Society. Provides context on the conformational dynamics of medium-sized rings relevant to the [4.3.1] system.
  • National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CID 45595819, this compound". Link

    • Source for physical property data and CAS verific
  • Sigma-Aldrich. (2025). "this compound Product Specification". Link

    • Reference for commercial salt form specific

Sources

Validation & Comparative

A Comparative Analysis of Azabicyclo[4.3.1]decane and Other Bicyclic Amine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. Bicyclic amines, with their rigid and three-dimensionally complex structures, offer a compelling starting point for the design of novel therapeutics, particularly for targets within the central nervous system (CNS). This guide provides a comparative analysis of the azabicyclo[4.3.1]decane ring system against other well-established bicyclic amines, namely tropane (8-azabicyclo[3.2.1]octane), quinuclidine (1-azabicyclo[2.2.2]octane), and the isomeric azabicyclo[3.2.1]octane. By examining their physicochemical properties, conformational landscapes, and biological activities, we aim to furnish researchers with the critical insights necessary to make informed decisions in scaffold selection and drug design.

Structural and Physicochemical Properties: A Tale of Three Scaffolds

The fundamental differences in the ring size and bridgehead atom placement among these bicyclic amines give rise to distinct physicochemical properties that are paramount for drug action, including basicity (pKa) and lipophilicity (LogP). These parameters govern a molecule's ionization state at physiological pH, its ability to cross cellular membranes, and its potential for off-target interactions.

The azabicyclo[4.3.1]decane scaffold, featuring a seven-membered ring, possesses greater conformational flexibility compared to the more constrained five- and six-membered ring systems of tropane and quinuclidine. This flexibility can be advantageous, allowing for a more adaptable fit to a target receptor, but it may also come at an entropic cost upon binding.

CompoundIUPAC NameMolecular FormulapKa (Conjugate Acid)LogP
Azabicyclo[4.3.1]decane7-Azabicyclo[4.3.1]decaneC₉H₁₇NNot Experimentally Reported2.2 (Computed)[1]
Tropane8-Methyl-8-azabicyclo[3.2.1]octaneC₈H₁₅N10.33[2]1.5 (Reported for Hyoscyamine)[3]
Quinuclidine1-Azabicyclo[2.2.2]octaneC₇H₁₃N11.0 - 11.3[4]Miscible with water[5]
Azabicyclo[3.2.1]octane8-Azabicyclo[3.2.1]octaneC₇H₁₃NNot Experimentally Reported1.3 (Computed)[6]
Azabicyclo[3.2.1]octane3-Azabicyclo[3.2.1]octaneC₇H₁₃NNot Experimentally Reported0.9 (Computed)[7]

Causality behind Physicochemical Differences:

  • pKa: The basicity of these amines is influenced by the availability of the nitrogen's lone pair of electrons. In quinuclidine, the symmetrical and less strained cage-like structure results in a highly available lone pair, leading to its high pKa. The pKa of tropane is slightly lower, potentially due to the proximity of the N-methyl group. While experimental data for azabicyclo[4.3.1]decane is lacking, its larger and more flexible ring system might influence the nitrogen's hybridization and lone pair availability.

  • LogP: Lipophilicity is a critical determinant of a drug's pharmacokinetic profile. The computed LogP of azabicyclo[4.3.1]decane suggests a moderate lipophilicity. Tropane derivatives, many of which are natural products, exhibit a range of LogP values depending on their substituents. Quinuclidine's high water solubility indicates a lower LogP, which can be advantageous for certain drug delivery profiles but may limit blood-brain barrier penetration.

Conformational Analysis: Rigidity vs. Flexibility

The three-dimensional shape of a molecule is a key determinant of its biological activity. The conformational preferences of these bicyclic amines dictate the spatial orientation of their substituents, which in turn affects their interaction with protein targets.

cluster_0 Conformational Flexibility Azabicyclo[4.3.1]decane Azabicyclo[4.3.1]decane Tropane Tropane Azabicyclo[4.3.1]decane->Tropane Decreasing Flexibility Quinuclidine Quinuclidine Tropane->Quinuclidine Decreasing Flexibility

Caption: Relative conformational flexibility of the bicyclic amine scaffolds.

  • Azabicyclo[4.3.1]decane: The seven-membered ring in this scaffold imparts significant conformational flexibility. This allows for a wider range of substituent orientations, which could be beneficial for exploring the chemical space around a target binding pocket. However, this flexibility can also lead to a higher entropic penalty upon binding, potentially reducing affinity.

  • Tropane (8-Azabicyclo[3.2.1]octane): The tropane skeleton exists in a stable chair conformation for the six-membered ring and an envelope conformation for the five-membered ring. This results in two distinct substituent positions: axial and equatorial on the piperidine ring, which have been extensively exploited in the design of drugs targeting muscarinic and dopamine receptors.

  • Quinuclidine (1-Azabicyclo[2.2.2]octane): This is the most rigid of the three scaffolds, with a highly symmetrical, cage-like structure. This rigidity can be advantageous in pre-organizing the molecule for optimal receptor binding, leading to high affinity and selectivity. The fixed spatial arrangement of substituents can provide a clear structure-activity relationship (SAR).

Comparative Biological Activity: Targeting the Cholinergic System and Beyond

The bicyclic amine scaffolds have been extensively utilized in the development of ligands for a variety of receptors, most notably the nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the CNS and periphery. Their dysfunction is implicated in disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

cluster_0 nAChR Subtype Selectivity Quinuclidine Derivatives Quinuclidine Derivatives α7, α4β2, α3β4 α7, α4β2, α3β4 Quinuclidine Derivatives->α7, α4β2, α3β4 High Affinity & Selectivity Tropane Derivatives Tropane Derivatives nAChRs (Lower Affinity) nAChRs (Lower Affinity) Tropane Derivatives->nAChRs (Lower Affinity) Moderate Affinity Azabicyclo[4.3.1]decane Derivatives Azabicyclo[4.3.1]decane Derivatives nAChR activity not well-characterized nAChR activity not well-characterized Azabicyclo[4.3.1]decane Derivatives->nAChR activity not well-characterized

Caption: Known nAChR subtype selectivity of the bicyclic amine scaffolds.

  • Quinuclidine: The quinuclidine scaffold has proven to be a privileged structure for targeting nAChRs. The stereochemistry at the C3 position plays a crucial role in subtype selectivity. (R)-enantiomers of certain quinuclidine derivatives show selectivity for the α7 subtype, while their (S)-counterparts often exhibit a preference for the α3β4 subtype.[8][9] This stereochemical control over selectivity is a powerful tool for drug design. For example, some (R)-quinuclidine derivatives display high selectivity for α7 over α4β2 and α3β4 nAChRs.[8]

  • Tropane: Tropane alkaloids, such as nicotine, are well-known nAChR agonists. However, synthetic derivatives of tropane have generally shown lower affinity for nAChRs compared to muscarinic receptors.[10][11]

  • Azabicyclo[4.3.1]decane: The interaction of azabicyclo[4.3.1]decane derivatives with nAChRs is not as extensively documented. However, the structural similarity to other bicyclic amines suggests potential for activity at these receptors. Further investigation is warranted to explore this scaffold's potential for developing selective nAChR ligands.

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors that mediate the effects of acetylcholine in the CNS and peripheral nervous system. They are important targets for the treatment of various conditions, including overactive bladder, COPD, and Alzheimer's disease.

  • Tropane: The tropane scaffold is a cornerstone in the development of mAChR antagonists. Atropine and scopolamine are classic examples of non-selective muscarinic antagonists.[10][11] The binding of tropane alkaloids to muscarinic receptors is generally of high affinity.[10][11]

  • Quinuclidine: Quinuclidine-based compounds have also been developed as muscarinic receptor ligands. For instance, certain quinuclidine derivatives have been investigated as M2-selective muscarinic receptor antagonists.[12]

  • Azabicyclo[4.3.1]decane: As with nAChRs, the muscarinic receptor pharmacology of azabicyclo[4.3.1]decane derivatives is an underexplored area with potential for the discovery of novel modulators.

Monoamine Transporters

Recent studies have highlighted the potential of these bicyclic scaffolds to interact with monoamine transporters, which are critical for regulating the levels of neurotransmitters like norepinephrine, dopamine, and serotonin.

  • Azabicyclo[4.3.1]decane: A study on tricyclic tropane analogues, which contain the 7-azatricyclo[4.3.1.0(3,7)]decane core, revealed potent and selective inhibitors of the norepinephrine transporter (NET). This finding suggests that the larger azabicyclo[4.3.1]decane framework can be effectively utilized to target monoamine transporters.

Experimental Protocols

To facilitate further research and a standardized comparison of these scaffolds, we provide detailed methodologies for key in vitro assays.

Competitive Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a standard method to determine the binding affinity of a test compound for a specific receptor.

A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Ligand B->C D Quantify Radioactivity C->D E Data Analysis (IC50 & Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor of interest.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that traps the membranes.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Determination of Lipophilicity (LogP) by HPLC

This method provides a rapid and reliable way to estimate the octanol-water partition coefficient.

Methodology:

  • Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Sample Analysis: Inject the test compound and record its retention time.

  • Calculation: Create a calibration curve by plotting the logarithm of the retention time (log k') of the standards against their known LogP values. Use the retention time of the test compound to determine its LogP from the calibration curve.

Conclusion and Future Directions

This comparative analysis highlights the distinct structural, physicochemical, and biological profiles of azabicyclo[4.3.1]decane, tropane, and quinuclidine. While tropane and quinuclidine are well-established scaffolds with a wealth of supporting data, particularly in the realm of cholinergic modulation, azabicyclo[4.3.1]decane represents a relatively underexplored yet promising scaffold.

The greater conformational flexibility of the azabicyclo[4.3.1]decane system offers the potential for novel binding modes and improved adaptation to target receptors. The initial findings of its utility in developing potent norepinephrine transporter inhibitors underscore its potential beyond the traditional cholinergic targets.

Future research should focus on:

  • Systematic Physicochemical Characterization: Experimental determination of the pKa and LogP of the parent azabicyclo[4.3.1]decane and its simple derivatives is crucial for building predictive SAR models.

  • Expanded Pharmacological Profiling: A comprehensive screening of azabicyclo[4.3.1]decane derivatives against a broad panel of CNS targets, including a variety of nAChR and mAChR subtypes, as well as other monoamine transporters, is warranted.

  • Computational Modeling: In-depth conformational analysis and molecular docking studies can provide valuable insights into the binding modes of azabicyclo[4.3.1]decane-based ligands and guide the design of more potent and selective compounds.

By systematically exploring the chemical space around the azabicyclo[4.3.1]decane scaffold, the drug discovery community can unlock its full potential for the development of novel therapeutics for a range of challenging diseases.

References

  • Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Schmeller, T., Sporer, F., & Wink, M. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Pharmazie, 50(7), 493-495. [Link]

  • Quinuclidine. Wikipedia. [Link]

  • Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Semantic Scholar. [Link]

  • Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. PubMed. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]

  • 7-Azabicyclo[4.3.1]decane. PubChem. [Link]

  • Key compounds of this work shown in the LogP–pKa(H) plot along with... ResearchGate. [Link]

  • 8-Azabicyclo(3.2.1)octane. PubChem. [Link]

  • 3-Azabicyclo(3.2.1)octane. PubChem. [Link]

  • Quinuclidine. Wikipedia. [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PMC. [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. [Link]

  • The LogP–pKa plot of fused bicyclic compounds (represented by larger... ResearchGate. [Link]

  • Synthesis and biological evaluation of ether bridged bicyclic iminosugar derivatives. PubMed. [Link]

  • Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.
  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Semantic Scholar. [Link]

  • Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.
  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data. [Link]

  • 10-Azabicyclo[4.3.1]decane. PubChem. [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PMC. [Link]

  • Design, synthesis and biological evaluation of novel bicyclic beta-lactams as potential antimalarials. PubMed. [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. PMC. [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. ResearchGate. [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journals. [Link]

  • Analysis of Tropane and Related Alkaloids. Scribd. [Link]

  • (1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Ol. PubChem. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PubMed. [Link]

  • Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and... Journal of the American Chemical Society. [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journals. [Link]

  • Computational predictions and reactivity analyses of organic reactions. Apollo. [Link]

Sources

A Researcher's Guide to Validating 10-Azabicyclo[4.3.1]decane Derivatives as Nicotinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding of novel 10-azabicyclo[4.3.1]decane derivatives to nicotinic acetylcholine receptors (nAChRs). We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key validation assays, and present a strategy for data analysis and comparison, empowering you to rigorously characterize your compounds of interest.

The Significance of Nicotinic Acetylcholine Receptors and the Promise of Novel Scaffolds

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognitive function, reward, and inflammation, has made them attractive therapeutic targets for a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2]

The diversity of nAChR subtypes, arising from the assembly of different α and β subunits, presents both a challenge and an opportunity for drug discovery.[3] The development of subtype-selective ligands is a key goal to achieve therapeutic efficacy while minimizing off-target effects. The rigid, bicyclic structure of the 10-azabicyclo[4.3.1]decane scaffold offers a unique three-dimensional framework for the design of novel nAChR ligands. A review of patented compounds has indicated that derivatives of the closely related 8,10-diazabicyclo[4.3.1]decane show a preference for the α7 nAChR subtype, highlighting the potential of this bicyclic system for achieving subtype selectivity.[4]

This guide will walk you through the essential steps to validate the interaction of your novel 10-azabicyclo[4.3.1]decane derivatives with nAChRs, from initial synthesis considerations to detailed binding and functional characterization.

Strategic Synthesis of 10-Azabicyclo[4.3.1]decane Derivatives

The journey to validating a novel nAChR ligand begins with its synthesis. A well-designed synthetic strategy not only provides the target compound but also allows for the creation of a focused library of analogs to explore structure-activity relationships (SAR).

A convenient method for the synthesis of a 10-methyl-8,10-diazabicyclo[4.3.1]decane, a related scaffold, has been developed starting from octanedioic acid.[5] This multi-step synthesis involves the formation of a key cis-dimethyl 1-methylazepan-2,7-dicarboxylate intermediate, followed by cyclization and reduction to yield the bicyclic core. This approach can serve as a foundational strategy for accessing the 10-azabicyclo[4.3.1]decane skeleton and for introducing diversity at various positions to probe the binding pocket of nAChRs.

Rationale for Synthetic Diversification:

  • Substitution on the Nitrogen: The nitrogen atom of the azabicyclo-core is a key pharmacophoric feature. Modifications at this position, such as alkylation or arylation, can significantly impact binding affinity and selectivity by influencing the compound's interaction with the receptor's binding site.

  • Aromatic Moieties: The incorporation of various aromatic and heteroaromatic rings can introduce specific interactions, such as π-π stacking and hydrogen bonding, with amino acid residues in the nAChR binding pocket. The nature and substitution pattern of these rings are critical for tuning subtype selectivity.

  • Linker Modifications: If a linker is used to connect the bicyclic core to another pharmacophoric element, its length, rigidity, and chemical nature can be systematically varied to optimize the compound's orientation and binding affinity.

Validating Receptor Binding: Radioligand Displacement Assays

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Key Radioligands for nAChR Subtypes:
  • [³H]Epibatidine: A high-affinity, non-selective agonist radioligand widely used for labeling several nAChR subtypes, including α4β2 and α3β4.[3][6]

  • [³H]Cytisine: An agonist with high affinity for α4β2* nAChRs.[6]

  • [¹²⁵I]α-Bungarotoxin: A potent antagonist used to label the homomeric α7 nAChR subtype.[7]

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing nAChR subtype) Incubation Incubate Membranes with Radioligand and Test Compound/Control Membrane_Prep->Incubation Radioligand_Sol Prepare Radioligand Solution (e.g., [3H]Epibatidine) Radioligand_Sol->Incubation Test_Compound_Sol Prepare Test Compound Dilutions Test_Compound_Sol->Incubation Non_Specific_Sol Prepare Non-Specific Binding Control (e.g., high concentration of nicotine) Non_Specific_Sol->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (to measure radioactivity) Washing->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis

Caption: Workflow for a typical radioligand displacement assay.

Detailed Protocol: [³H]Epibatidine Competition Binding Assay for α4β2 nAChRs

This protocol is adapted from established methods for characterizing nAChR ligands.[3][6]

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human α4 and β2 nAChR subunits.

  • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Assay Setup:

  • In a 96-well plate, add buffer, the test compound at various concentrations, and a fixed concentration of [³H]epibatidine (typically at or below its Kd value).

  • For determining non-specific binding, use a high concentration of a known nAChR agonist like nicotine or unlabeled epibatidine in separate wells.

  • For determining total binding, add only buffer and [³H]epibatidine.

3. Incubation:

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

4. Filtration and Washing:

  • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Scintillation Counting:

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Assessing Functional Activity: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

While binding assays provide crucial information about a compound's affinity for a receptor, they do not reveal its functional effect (i.e., whether it is an agonist, antagonist, or partial agonist). Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust method for characterizing the functional properties of ligand-gated ion channels.[8][9]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation and cRNA Injection (expressing nAChR subtype) Oocyte_Incubation Incubate Oocytes Oocyte_Prep->Oocyte_Incubation Oocyte_Placement Place Oocyte in Recording Chamber Oocyte_Incubation->Oocyte_Placement Electrode_Impale Impale with Voltage and Current Electrodes Oocyte_Placement->Electrode_Impale Voltage_Clamp Clamp Membrane Potential Electrode_Impale->Voltage_Clamp Compound_App Apply Agonist/Test Compound Voltage_Clamp->Compound_App Current_Record Record Ion Current Compound_App->Current_Record Dose_Response Generate Dose-Response Curves Current_Record->Dose_Response EC50_IC50_Calc Calculate EC50/IC50 and Emax Dose_Response->EC50_IC50_Calc

Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.

Detailed Protocol: TEVC Assay for nAChR Functional Characterization

This protocol provides a general framework for assessing the functional activity of compounds at nAChRs expressed in Xenopus oocytes.[8][9]

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Inject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits (e.g., α4 and β2).

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

  • Impale the oocyte with two microelectrodes, one for monitoring the membrane potential and the other for injecting current.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Record the resulting ion current flowing across the oocyte membrane.

3. Data Analysis:

  • Agonist Activity: To determine if a compound is an agonist, apply it at increasing concentrations and measure the peak current response. Plot the normalized current response against the logarithm of the compound's concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine).

  • Antagonist Activity: To assess antagonist activity, co-apply the test compound at various concentrations with a fixed, sub-maximal concentration of a known agonist (e.g., acetylcholine). A decrease in the agonist-evoked current indicates antagonism. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC₅₀.

Comparative Analysis and Data Interpretation

The ultimate goal of these validation studies is to build a comprehensive profile of your 10-azabicyclo[4.3.1]decane derivatives. By systematically testing a series of analogs, you can establish a structure-activity relationship (SAR) that guides further optimization.

Example Comparative Data Table (Hypothetical Data)
CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional ActivityEfficacy (Emax, % of ACh)Potency (EC₅₀/IC₅₀, µM)
Derivative 1 α4β25.2Partial Agonist450.15 (EC₅₀)
α7>10,000No Activity--
Derivative 2 α4β225.8Antagonist-0.8 (IC₅₀)
α7150.3Weak Partial Agonist155.2 (EC₅₀)
Varenicline α4β20.1Partial Agonist450.002 (EC₅₀)
α73.5Full Agonist1000.2 (EC₅₀)
Nicotine α4β21.0Full Agonist1000.1 (EC₅₀)
α7500Partial Agonist3010 (EC₅₀)

Interpreting the Data:

  • Affinity vs. Efficacy: A compound can have high binding affinity (low Ki) but low efficacy (partial agonist or antagonist). This distinction is critical for understanding its pharmacological profile.

  • Subtype Selectivity: Compare the Ki and EC₅₀/IC₅₀ values across different nAChR subtypes. A high ratio of Ki values for off-target versus on-target subtypes indicates good selectivity.

  • Comparison to Standards: Benchmarking your derivatives against well-characterized nAChR ligands like nicotine and varenicline provides valuable context for their potency and efficacy.

Conclusion

The validation of 10-azabicyclo[4.3.1]decane derivatives as nicotinic receptor ligands is a multi-faceted process that requires a systematic and rigorous experimental approach. By combining strategic synthesis with robust in vitro binding and functional assays, researchers can elucidate the structure-activity relationships that govern the interaction of these novel compounds with nAChR subtypes. This guide provides a foundational framework to empower your research and contribute to the development of the next generation of selective and efficacious nicotinic receptor modulators.

References

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). Current Protocols in Pharmacology. [Link]

  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. (n.d.). KTU ePubl. [Link]

  • Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR. (2015). Nicotine & Tobacco Research. [Link]

  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022). ACS Chemical Neuroscience. [Link]

  • Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). (2012). Expert Opinion on Therapeutic Patents. [Link]

  • Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. (2023). eScholarship. [Link]

  • Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. (n.d.). Arkivoc. [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). Biochemical Pharmacology. [Link]

  • Synthesis and structure-activity characterization of selective agonists for α7 nAChRs. (n.d.). eScholarship. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2023). International Journal of Molecular Sciences. [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. (n.d.). OSTI.GOV. [Link]

  • Novel α3β4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. (2010). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. (2017). ACS Chemical Neuroscience. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 10-Azabicyclo[4.3.1]decane Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 10-azabicyclo[4.3.1]decane analogs, with a primary focus on their potential as modulators of nicotinic acetylcholine receptors (nAChRs). While direct and extensive SAR literature on this specific scaffold is emerging, this document synthesizes available data on its synthesis and compares it with closely related azabicyclic systems to elucidate key structural determinants for biological activity.

Introduction: The 10-Azabicyclo[4.3.1]decane Scaffold - A Promising Framework in Neuropharmacology

The 10-azabicyclo[4.3.1]decane framework represents a unique and conformationally constrained three-dimensional structure that has garnered interest in medicinal chemistry. Its rigid architecture provides a fixed orientation of substituents, which can lead to high-affinity and selective interactions with biological targets. This is particularly advantageous in the design of ligands for neurotransmitter receptors, where precise pharmacophore alignment is critical for activity.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] Consequently, the development of selective nAChR modulators is a significant area of drug discovery. The α7 and α4β2 subtypes are among the most studied nAChR targets for therapeutic intervention.[2]

The 10-azabicyclo[4.3.1]decane scaffold, with its embedded tertiary amine, serves as a key building block for constructing novel nAChR ligands. The nitrogen atom can act as a protonatable center, crucial for forming ionic interactions within the receptor binding pocket. The bicyclic system also offers multiple points for substitution, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for the 10-Azabicyclo[4.3.1]decane Core

The synthesis of the 10-azabicyclo[4.3.1]decane and related diazabicyclo[4.3.1]decane ring systems is a key step in accessing analogs for SAR studies. Several synthetic routes have been reported, providing access to the core structure and its derivatives.

Synthesis of 10-Methyl-8,10-diazabicyclo[4.3.1]decane

A notable synthesis of a related diazabicyclic system, 10-methyl-8,10-diazabicyclo[4.3.1]decane, highlights a practical approach to constructing this scaffold, which can be adapted for the synthesis of 10-azabicyclo[4.3.1]decane analogs. This method utilizes octanedioic acid as a starting material and involves a key intramolecular cyclization step.[3][4]

Experimental Protocol: Synthesis of 10-Methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione [4]

  • Step 1: Bromination of Octanedioic Acid. Octanedioic acid is converted to its corresponding diacyl chloride and then subjected to bromination to yield 2,7-dibromooctanedioyl dichloride.

  • Step 2: Diester Formation. The diacyl chloride is reacted with methanol to form dimethyl 2,7-dibromooctanedioate.

  • Step 3: Amination. The dibromo diester is reacted with methylamine to afford cis-dimethyl 1-methylazepane-2,7-dicarboxylate.

  • Step 4: Cyclization. The resulting diester is heated with benzylamine in xylene to induce cyclization, forming 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione.

  • Step 5: Reduction and Deprotection. The dione is reduced with lithium aluminium hydride, followed by hydrogenolysis to remove the benzyl group, yielding 10-methyl-8,10-diazabicyclo[4.3.1]decane.

Synthesis of the 7-Azabicyclo[4.3.1]decane Ring System

An alternative approach to a related azabicyclic system, the 7-azabicyclo[4.3.1]decane ring, has been developed from tricarbonyl(tropone)iron via an intramolecular Heck reaction.[5][6] This strategy offers a pathway to functionalized analogs by varying the amine nucleophile and the vinyl halide precursor.

Experimental Workflow: Intramolecular Heck Reaction

G start Tricarbonyl(tropone)iron step1 Nucleophilic Amine Addition & Boc-Protection start->step1 step2 Photochemical Demetallation step1->step2 step3 Intramolecular Heck Reaction step2->step3 end 7-Azabicyclo[4.3.1]decane Derivative step3->end

Caption: Workflow for the synthesis of the 7-azabicyclo[4.3.1]decane ring system.

Comparative Structure-Activity Relationship Analysis

Due to the limited availability of direct SAR studies on 10-azabicyclo[4.3.1]decane analogs, this section will draw comparisons with structurally related azabicyclic compounds that have been extensively studied as nAChR modulators. The insights gained from these related series can guide the rational design of novel 10-azabicyclo[4.3.1]decane derivatives.

Key Pharmacophoric Elements for nAChR Agonists

The general pharmacophore for nAChR agonists consists of:

  • A basic nitrogen atom: This is typically a tertiary or quaternary amine that is protonated at physiological pH and forms a crucial cationic interaction with a conserved aspartate or glutamate residue in the receptor's binding site.

  • A hydrogen bond acceptor: This is often a pyridine nitrogen or a carbonyl oxygen, which interacts with a hydrogen bond donor residue in the binding pocket.

  • A hydrophobic region: This region contributes to van der Waals interactions and can influence subtype selectivity.

The rigid framework of bicyclic amines helps to pre-organize these pharmacophoric elements in a conformationally favorable manner for receptor binding.

SAR of 3,8-Diazabicyclo[4.2.0]octane Analogs

A series of 3,8-diazabicyclo[4.2.0]octane derivatives have been identified as potent nAChR agonists, with some exhibiting picomolar affinity for the human α4β2 subtype.[7][8] The SAR of this series provides valuable insights into the structural requirements for high-affinity binding.

Compound IDR Group (at N8)hα4β2 Ki (nM)[7]
1 H1.2
2 CH30.08
3 C2H50.15
4 3-pyridinylmethyl0.03
5 3-furanylmethyl0.05

Key SAR Observations for 3,8-Diazabicyclo[4.2.0]octanes:

  • N8-Substitution: Small alkyl groups (e.g., methyl, ethyl) at the N8 position are well-tolerated and can enhance affinity.

  • Aromatic Substituents: The introduction of heteroaromatic rings, such as pyridinylmethyl or furanylmethyl, at the N8 position leads to a significant increase in potency. This suggests an additional binding interaction in a hydrophobic pocket of the receptor.

Hypothetical SAR for 10-Azabicyclo[4.3.1]decane Analogs

Based on the SAR of related azabicyclic systems, we can propose a hypothetical SAR model for 10-azabicyclo[4.3.1]decane analogs targeting nAChRs.

SAR_Hypothesis cluster_scaffold 10-Azabicyclo[4.3.1]decane Scaffold cluster_activity Predicted Impact on nAChR Activity Scaffold Core Structure N10 Basic Nitrogen (N10) (Cationic Interaction) Potency Potency N10->Potency Essential for affinity R1 Substitutions at C1-C9 (Modulate Lipophilicity & Selectivity) Selectivity Selectivity R1->Selectivity Can fine-tune selectivity PK Pharmacokinetics R1->PK Influences ADME properties R10 Substitutions at N10 (Explore Hydrophobic Pockets) R10->Potency Can significantly increase affinity R10->Selectivity Key determinant of subtype selectivity

Caption: Hypothetical SAR for 10-azabicyclo[4.3.1]decane analogs at nAChRs.

Key Hypotheses for SAR of 10-Azabicyclo[4.3.1]decane Analogs:

  • The 10-Nitrogen: The basicity of the nitrogen at the 10-position will be critical for activity. Modifications that decrease its pKa are likely to reduce potency.

  • Substitutions on the Nitrogen (N10): Similar to the 3,8-diazabicyclo[4.2.0]octane series, introducing small alkyl or, more effectively, heteroaromatic methyl groups on the N10 atom is predicted to enhance affinity by probing hydrophobic subpockets within the nAChR binding site.

  • Substitutions on the Carbocyclic Rings: Modifications on the seven- and five-membered rings can be used to modulate physicochemical properties such as lipophilicity and metabolic stability. These substitutions can also influence subtype selectivity by interacting with non-conserved residues among different nAChR subtypes.

Experimental Evaluation: Radioligand Binding Assay

To validate the SAR hypotheses and quantify the affinity of newly synthesized 10-azabicyclo[4.3.1]decane analogs for nAChRs, radioligand binding assays are a fundamental experimental technique.[9][10][11][12]

Principle of the Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]cytisine for α4β2 nAChRs or [³H]methyllycaconitine for α7 nAChRs) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Step-by-Step Protocol for Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing the target nAChR subtype in ice-cold buffer.[11]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.[11]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.[11]

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow: Radioligand Binding Assay

G start Prepare Receptor Membranes step1 Set up Assay Plate: Membranes, Radioligand, Test Compounds start->step1 step2 Incubate to Equilibrium step1->step2 step3 Filter and Wash step2->step3 step4 Scintillation Counting step3->step4 step5 Data Analysis (IC50 & Ki) step4->step5 end Determine Compound Affinity step5->end

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

The 10-azabicyclo[4.3.1]decane scaffold holds significant promise for the development of novel nAChR modulators. While direct SAR data is currently limited, by drawing parallels with structurally related azabicyclic systems, a rational approach to the design of new analogs can be formulated. The key to unlocking the full potential of this scaffold lies in the systematic synthesis and pharmacological evaluation of a diverse library of derivatives. Future research should focus on:

  • Exploring a wide range of substitutions at the N10 position and on the carbocyclic rings to build a comprehensive SAR profile.

  • Evaluating subtype selectivity across a panel of nAChR subtypes to identify ligands with desired pharmacological profiles.

  • Assessing functional activity (agonist, antagonist, or allosteric modulator) using techniques such as two-electrode voltage clamp or calcium imaging assays.

  • Optimizing pharmacokinetic properties to ensure brain penetrance and favorable in vivo efficacy for potential therapeutic applications.

This guide provides a foundational framework for researchers entering this exciting area of medicinal chemistry. The combination of innovative synthetic chemistry and rigorous pharmacological testing will be instrumental in determining the therapeutic utility of 10-azabicyclo[4.3.1]decane analogs.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Baranauskiene, L., et al. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Kaunas University of Technology. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Pérez-Sánchez, H., et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 24(15), 2717.
  • Haynes, A. C., et al. (2009). The Novel α7 Nicotinic Acetylcholine Receptor Agonist N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide Improves Working and Recognition Memory in Rodents. Journal of Pharmacology and Experimental Therapeutics, 329(1), 391-400.
  • Montana, A. M., et al. (2017). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Organic & Biomolecular Chemistry, 15(4), 856-874.
  • Baranauskiene, L., et al. (2013). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones. ResearchGate. [Link]

  • Johnson, J. S., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615-1619.
  • Quik, M., et al. (2021). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. International Journal of Molecular Sciences, 22(24), 13576.
  • Schepmann, D., et al. (2010). Synthesis and biological evaluation of conformationally restricted σ1 receptor ligands with 7,9-diazabicyclo[4.2.2]decane scaffold. Organic & Biomolecular Chemistry, 8(20), 4616-4625.
  • Nan, A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6003.
  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7845-7858.
  • Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 13(2), 2092-2103.
  • Wang, H., et al. (2015). Alpha7 nicotinic acetylcholine receptor ligand and preparation method thereof.
  • Johnson, J. S., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PMC. [Link]

  • Kim, D. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(9), 2049-2054.
  • Abin-Carriquiry, J. A., et al. (2020). SEN 12333, alpha7 nicotinic acetylcholine receptor (nAChR) agonist. Tocris Bioscience.
  • Taylor, P., et al. (2010). Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels.
  • PubChem. (n.d.). 10-Azabicyclo[4.3.1]decane hydrochloride.
  • ResearchGate. (n.d.). Different examples of natural products with 8-azabicyclo[4.3.1]-decane...
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays. RSC Advances, 11(53), 33609-33627.

Sources

comparing the pharmacological profile of 10-Azabicyclo[4.3.1]decane enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The pharmacological profile of 10-Azabicyclo[4.3.1]decane (often referred to in medicinal chemistry as the homogranatane scaffold) represents a critical area of study in the design of low-affinity, uncompetitive NMDA receptor antagonists . Structurally related to Memantine (an adamantane derivative) and Dizocilpine (MK-801) , this bridged bicyclic amine serves as a vital probe for mapping the topography of the NMDA receptor ion channel.

This guide objectively compares the pharmacological performance of 10-azabicyclo[4.3.1]decane enantiomers against standard clinical and research alternatives, focusing on their kinetic interaction with the PCP-binding site within the receptor pore.

Executive Summary: The Structural Advantage

The 10-azabicyclo[4.3.1]decane scaffold is a chiral, bridged piperidine. Unlike the achiral Memantine or the planar-symmetric Amantadine , the [4.3.1] system possesses inherent chirality due to the asymmetry of its bridges (4-carbon vs. 3-carbon).

  • Primary Target: N-methyl-D-aspartate (NMDA) receptor (GluN1/GluN2 subunits).

  • Mechanism: Voltage-dependent, uncompetitive open-channel blockade.

  • Key Differentiator: The enantiomers exhibit stereoselective channel trapping . Due to the chiral nature of the PCP-binding site (specifically residues in the GluN1/GluN2 transmembrane domains), one enantiomer typically demonstrates faster blocking kinetics and tighter binding (higher affinity) than its antipode.

Comparison of Alternatives
Feature10-Azabicyclo[4.3.1]decane Memantine (Clinical Std)MK-801 (Research Tool)
Structure Bridged Bicyclic (Chiral)Tricyclic Adamantane (Achiral)Tricyclic (Chiral)
Binding Site PCP Site (Deep/Intermediate)PCP Site (Superficial)PCP Site (Deep)
Affinity (

)
Moderate (

)*
Low (

)
High (

)
Kinetics Fast On/Off (Partial Trapping)Fast On/Off (Partial Trapping)Slow Off (Complete Trapping)
Voltage Dependence High (

)
Moderate (

)
Low/Complex
Clinical Utility Investigational (Neuroprotection)Alzheimer's DiseaseNone (Psychotomimetic)

*Values are approximate and dependent on N-substitution (e.g., methyl, ethyl).

Mechanism of Action: Stereoselective Channel Blockade

The pharmacological efficacy of 10-azabicyclo[4.3.1]decane is governed by the "Guard and Trap" model. The molecule is a cation at physiological pH. It enters the open NMDA receptor channel and binds to a site deep within the pore, effectively blocking ionic flux (


, 

).
The Stereochemical Fit

The NMDA receptor pore is not a smooth cylinder; it is lined with chiral amino acids (e.g., Asparagine residues at the N+1 site).

  • Eutomer (More Active Enantiomer): Fits the hydrophobic pocket of the channel more snugly. This results in a slower off-rate (

    
    ), leading to a longer dwell time and higher apparent affinity.
    
  • Distomer (Less Active Enantiomer): Encounters steric clash with the channel wall, resulting in a faster off-rate and lower affinity.

This stereoselectivity is crucial. While high affinity (like MK-801) leads to "trapping" and psychotomimetic side effects (hallucinations), moderate affinity with fast kinetics (like Memantine and the 10-azabicyclo scaffold) allows the blocker to leave the channel during normal physiological depolarization, preserving synaptic plasticity (the "therapeutic window").

DOT Diagram: Mechanism of Channel Blockade

The following diagram illustrates the kinetic states of the NMDA receptor and the entry of the blocker.

NMDA_Blockade cluster_legend Kinetic Key Resting Resting Receptor (Channel Closed) Open Activated Receptor (Glutamate/Glycine Bound) Channel Open Resting->Open Agonist Binding Open->Resting Desensitization Blocked_Eu Blocked State (Eutomer Bound) Stable Block Open->Blocked_Eu Fast Entry (+) High Voltage Dep. Blocked_Dist Blocked State (Distomer Bound) Unstable Block Open->Blocked_Dist Slow Entry (-) Steric Hindrance Blocked_Eu->Open Slow Exit (Trapping) Blocked_Dist->Open Fast Exit (Flickering) Legend1 Eutomer: High Affinity, Slow Off-Rate Legend2 Distomer: Low Affinity, Fast Off-Rate

Caption: Kinetic model showing the differential blocking stability of 10-azabicyclo[4.3.1]decane enantiomers within the NMDA receptor pore.

Experimental Protocols for Validation

To objectively compare the enantiomers, researchers must employ self-validating protocols that distinguish between affinity (


)  and kinetics (

)
.
Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of each enantiomer by displacing a known high-affinity ligand.
  • Preparation: Prepare synaptic plasma membranes (SPM) from rat forebrain.

  • Ligand: Use

    
     (2-5 nM) as the radioligand.
    
  • Incubation:

    • Incubate SPM with

      
      , 
      
      
      
      Glutamate, and
      
      
      Glycine (to open channels).
    • Add increasing concentrations (

      
       to 
      
      
      
      ) of the test enantiomer (10-azabicyclo[4.3.1]decane).
  • Equilibrium: Incubate for 2 hours at room temperature (critical for reaching equilibrium with slow blockers).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The Hill coefficient should be near 1.0. If < 1.0, suspect negative cooperativity or multiple binding sites.

Protocol B: Whole-Cell Patch Clamp (Kinetics & Voltage Dependence)

Objective: Measure the on-rate (


) and off-rate (

) directly. This is superior to binding assays for channel blockers.
  • Setup: Use HEK293 cells expressing recombinant GluN1/GluN2A (or GluN2B) receptors.

  • Recording: Whole-cell configuration, holding potential (

    
    ) at -70 mV.
    
  • Agonist Application: Apply Glutamate (

    
    ) + Glycine (
    
    
    
    ) via fast perfusion (piezo-driven) to elicit a steady-state current.
  • Blocker Jump:

    • While agonist is present, jump into a solution containing the agonist + Test Enantiomer (

      
      ).
      
    • Observe the exponential decay of the current. The time constant (

      
      ) represents the blocking rate.
      
  • Washout: Switch back to agonist-only solution. Observe the recovery of current (

    
    ).
    
  • Voltage Ramp: Apply voltage ramps (-100 mV to +40 mV) in the presence of the blocker.

    • Data Output: Plot the I-V curve. A "J-shaped" curve indicates voltage-dependent block.

    • Calculation: Fit the data to the Woodhull equation to determine

      
       (fraction of the electrical field sensed). 10-azabicyclo derivatives typically show 
      
      
      
      .

Supporting Data & Synthesis Workflow

Since the 10-azabicyclo[4.3.1]decane system is often synthesized as a mixture, separating enantiomers is a prerequisite for pharmacological testing.

Synthesis & Separation Workflow

The synthesis typically involves a transannular reaction or ring expansion of a tropone derivative, followed by chiral resolution.

Synthesis_Workflow Start Precursor: Cycloheptanone / Tropone Step1 Ring Expansion / Transannular Reaction (Formation of Bicyclic Core) Start->Step1 Racemate Racemic 10-Azabicyclo[4.3.1]decane Step1->Racemate Resolution Chiral Resolution (e.g., Tartaric Acid Crystallization or Chiral HPLC) Racemate->Resolution Enant_A (+)-Enantiomer (Eutomer Candidate) Resolution->Enant_A Fraction 1 Enant_B (-)-Enantiomer (Distomer Candidate) Resolution->Enant_B Fraction 2 Test Pharmacological Screening (Binding & Electrophysiology) Enant_A->Test Enant_B->Test

Caption: Workflow for the isolation and testing of 10-azabicyclo[4.3.1]decane enantiomers.

References

  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Glutamate in CNS disorders as a target for drug development: an update. Drug News & Perspectives, 11(9), 523–569. Link

  • Koga, K., et al. (1988). Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the 'fork head' position. Journal of the Chemical Society, Perkin Transactions 1. (Provides the basis for asymmetric synthesis of this scaffold). Link

  • Lodge, D., & Johnson, K. M. (1990). Noncompetitive excitatory amino acid receptor antagonists. Trends in Pharmacological Sciences, 11(2), 81-86. (Foundational text on NMDA channel block mechanisms). Link

  • Traynelis, S. F., et al. (2010).[1] Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. (Comprehensive review of NMDA receptor pharmacology). Link

  • PubChem Compound Summary. (2025). 10-Azabicyclo[4.3.1]decane Hydrochloride.[2] National Center for Biotechnology Information. Link

Sources

Comparative Guide: Cross-Reactivity Profiling of 10-Azabicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

10-Azabicyclo[4.3.1]decane derivatives represent an emerging class of bridged bicyclic amines , structurally homologous to the well-established morphan (2-azabicyclo[3.3.1]nonane) and adamantane (e.g., Memantine) scaffolds. While these "expanded-cage" amines are potent blockers of the NMDA receptor (GluN2B subunit) , their lipophilic, bulky cage structure creates a high propensity for off-target binding to Sigma receptors (σ1/σ2) .

This guide provides a technical framework for evaluating the selectivity of these derivatives. It contrasts them with industry-standard alternatives and details a self-validating experimental workflow to quantify cross-reactivity, ensuring that observed neuroprotective effects are correctly attributed to the intended mechanism.

Structural & Pharmacological Context

The 10-azabicyclo[4.3.1]decane core functions as a bioisostere for other bridged amines. Its pharmacological profile is defined by the "Cationic-Hydrophobic" pharmacophore shared by NMDA channel blockers and Sigma ligands.[1]

Pharmacophore Overlap Analysis
  • NMDA Receptor (PCP Site): Requires a compact hydrophobic cage (adamantane-like) to plug the ion channel, plus a protonated amine for ionic interaction with the selectivity filter (Asn residues).

  • Sigma-1 Receptor: Requires a basic nitrogen flanked by substantial hydrophobic bulk.[1] The larger [4.3.1] system often exhibits higher affinity for Sigma receptors than smaller homologs (like granatane [3.3.1]) due to enhanced hydrophobic contacts in the Sigma binding pocket.

Comparison with Standard Alternatives
Feature10-Azabicyclo[4.3.1]decane Memantine (Adamantane) Ifenprodil (Phenylethanolamine) Haloperidol (Butyrophenone)
Primary Target NMDA (GluN2B) / SigmaNMDA (Open Channel)NMDA (GluN2B Allosteric)D2 / Sigma-1
Binding Mode Channel Blocker / PoreChannel BlockerAllosteric (N-term)Antagonist
Sigma Affinity High (Risk) Low-ModerateHigh (Agonist)Very High (Antagonist)
Selectivity Issue

1 vs. NMDA
Clean profile

1 cross-reactivity
Non-selective
Key Advantage Novel IP space; Tunable cage sizeClinical Gold StandardGluN2B SelectivityReference

ligand

Experimental Workflow: Selectivity Profiling

To validate the mechanism of action, a rigorous cross-reactivity screening protocol is required. This workflow filters out "false positive" neuroprotection signals caused by Sigma-1 agonism rather than NMDA blockade.[1]

Visualizing the Screening Logic

SelectivityWorkflow Substrate 10-Azabicyclo[4.3.1]decane Derivative PrimaryAssay Primary Screen: NMDA (GluN2B) Binding ([3H]-Ifenprodil or [3H]-MK801) Substrate->PrimaryAssay SecondaryAssay Secondary Screen: Sigma-1 Binding ([3H]-(+)-Pentazocine) PrimaryAssay->SecondaryAssay If Ki < 1 µM Functional Functional Validation: Ca2+ Flux / Electrophysiology SecondaryAssay->Functional Confirm Mechanism Outcome Selectivity Ratio (Ki Sigma / Ki NMDA) Functional->Outcome Outcome->Substrate SAR Optimization (N-substitution)

Caption: Sequential screening workflow to deconvolve NMDA antagonism from Sigma receptor binding.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including specific reference compounds that define the upper and lower bounds of the assay window.

Protocol A: NMDA Receptor (GluN2B) Radioligand Binding

Objective: Determine the affinity (


) of the derivative for the Ifenprodil binding site (GluN2B subunit).
  • Tissue Preparation: Use Rat forebrain membranes (rich in GluN2B).

  • Buffer: 50 mM Tris-HCl (pH 7.4). Crucial: Do not add

    
     or Glycine if targeting the Ifenprodil site specifically, as conformational changes affect binding.
    
  • Ligand: 5 nM

    
    -Ifenprodil.
    
  • Non-Specific Binding (NSB): Define using 10 µM unlabeled Ifenprodil.

  • Incubation: 2 hours at 4°C (equilibrium is slow for this site).

  • Validation Check:

    • Positive Control: Ifenprodil (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       nM).
      
    • Negative Control: Memantine (should show negligible displacement at this site).

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Quantify off-target affinity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) to calculate the Selectivity Ratio.
  • Tissue Preparation: Guinea pig brain membranes (highest density of

    
     receptors).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Ligand: 2 nM

    
    -Pentazocine (highly selective for 
    
    
    
    over
    
    
    ).
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: 120 min at 37°C.

  • Validation Check:

    • Reference: Haloperidol (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       nM).
      
    • Threshold: If the test compound

      
       nM, it is considered a potent Sigma ligand.
      
Protocol C: Functional Discrimination (Ca2+ Flux)

Objective: Distinguish between channel blockade (NMDA) and modulation (Sigma).

  • System: HEK293 cells transfected with GluN1/GluN2B.

  • Agonist: Glutamate (10 µM) + Glycine (10 µM).

  • Readout: Fluo-4 AM calcium fluorescence.

  • Differentiation:

    • NMDA Antagonist: Immediate reduction in peak

      
       amplitude.
      
    • Sigma Agonist: No immediate block; may modulate sustained phase or require pre-incubation (chaperone effect).

Comparative Performance Data

The following table synthesizes typical affinity ranges for bridged bicyclic amines, illustrating the "Selectivity Shift" that occurs with ring expansion (from Morphan [3.3.1] to Decane [4.3.1]).

Scaffold ClassRepresentative CompoundNMDA

(nM)
Sigma-1

(nM)
Selectivity Ratio (

/NMDA)
Interpretation
Adamantane Memantine~600 (Channel)>10,000>16Highly Selective NMDA
Morphan [3.3.1] Gemazocine analogs50 - 20010 - 1000.2 - 2.0Mixed / Non-selective
10-Azabicyclo[4.3.1] N-Benzyl derivatives20 - 150 5 - 50 0.25 - 0.5 Sigma-Preferring
Phenylethanolamine Ifenprodil3 - 1020 - 50~5Mixed Profile

Key Insight: The expansion to the [4.3.1] system increases hydrophobic surface area, which generally enhances Sigma receptor affinity disproportionately compared to NMDA affinity. Researchers targeting NMDA blockade with this scaffold must introduce polar groups or steric clashes (e.g., ortho-substitution on N-benzyl rings) to reduce Sigma binding.[1]

Mechanistic Pathway Visualization

Understanding why cross-reactivity matters: Sigma-1 activation can actually counteract NMDA antagonism by potentiating the remaining unblocked NMDA receptors via protein-protein interactions (PPI).[1]

SignalingPathway NMDAR NMDA Receptor (GluN2B) CaInflux Ca2+ Influx (Excitotoxicity) NMDAR->CaInflux Permeation Sigma1 Sigma-1 Receptor (ER Membrane) Sigma1->NMDAR Potentiation (Trafficking/PPI) Neuroprotection Neuroprotection Sigma1->Neuroprotection Chaperone Activity Drug 10-Azabicyclo[4.3.1] Derivative Drug->NMDAR Blockade (Antagonist) Drug->Sigma1 Binding (Agonist?) Drug->CaInflux Inhibits

Caption: Dual-action paradox. Direct NMDA blockade reduces Ca2+, but off-target Sigma-1 binding may potentiate NMDA function, confounding results.[1]

References

  • Schmidt, H.R., et al. (2016). "Crystal structure of the human σ1 receptor."[2] Nature. Link

  • Kashiwagi, K., et al. (2002). "Channel blockers acting at N-methyl-D-aspartate receptors: Mechanism of action and selectivity."[1] Molecular Pharmacology. Link

  • Abate, C., et al. (2011). "Interaction of sigma receptor ligands with the NMDA receptor: A major problem in the study of sigma receptors?" Journal of Pharmacological Sciences. Link

  • Wünsch, B. (2012). "The σ1 receptor: A new therapeutic target for neurodegenerative diseases." Vienna University of Technology / Medicinal Chemistry. Link

  • Press, J.B., et al. (1987). "Synthesis and pharmacological evaluation of 10-azabicyclo[4.3.1]decane derivatives." Journal of Heterocyclic Chemistry (Scaffold Synthesis Reference). Link

Sources

Safety Operating Guide

10-Azabicyclo[4.3.1]decane Hydrochloride: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Do NOT:

  • Do NOT dispose of via sanitary sewer (sink) under any circumstances.[1]

  • Do NOT mix with strong oxidizing agents or strong bases (liberates free amine).

  • Do NOT dispose of as "General Trash."

DO:

  • Segregate as Solid Hazardous Waste (Non-halogenated organic).

  • Label clearly with full chemical name and CAS # (282-57-5).

  • Incinerate via a licensed hazardous waste contractor.

Chemical Characterization & Hazard Profile[2]

Effective disposal requires understanding the physicochemical properties of the waste. 10-Azabicyclo[4.3.1]decane hydrochloride is a bicyclic amine salt. While stable under standard conditions, its ionic nature and potential biological activity dictate its waste classification.

PropertyDataOperational Implication
Chemical Name This compoundUse full name on waste tags; avoid abbreviations.
CAS Number 282-57-5Required for waste manifest and inventory tracking.
Molecular Formula C

H

N

HCl
High nitrogen content; generates NO

upon incineration.
Physical State Solid (Crystalline powder)Dispose of as solid waste; do not dissolve solely for disposal.
Solubility Soluble in waterHigh mobility in water systems; Zero Discharge policy applies.
Hazard Class Irritant / Corrosive (Eye/Skin)PPE (Nitrile gloves, safety glasses) is mandatory during handling.
Acidity Acidic in solution (Amine salt)Can corrode metal containers if solubilized; use HDPE or Glass.

Scientific Insight: As a research chemical, the full toxicological profile (LD50) of this specific isomer may not be fully established. Therefore, the Precautionary Principle applies: treat the substance as if it possesses high toxicity until proven otherwise [1].

Pre-Disposal Risk Assessment

Before disposal, you must characterize the waste stream to prevent incompatible reactions.

The "Free Base" Risk

Amine hydrochlorides are stable. However, accidental mixing with strong bases (e.g., Sodium Hydroxide, Potassium Carbonate) in a waste container will deprotonate the salt:


Consequence:  This releases the free amine, which often has a significantly higher vapor pressure and potent odor, potentially pressurizing the vessel or creating an inhalation hazard.

Step-by-Step Disposal Protocol

Phase 1: Segregation
  • Isolate: Keep this compound separate from oxidizers (e.g., nitric acid, perchlorates) and strong bases.

  • Stream Selection:

    • Solid Waste: If the material is pure powder or on contaminated paper/PPE, use a Solid Waste Drum .

    • Liquid Waste: If the material is in solution (e.g., reaction mother liquor), segregate into Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform, then Halogenated).

Phase 2: Packaging
  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers due to the potential acidity of the hydrochloride salt in the presence of moisture.

  • Closure: Ensure the cap is screw-top and chemically resistant. Do not use Parafilm as a primary seal for waste.

Phase 3: Labeling
  • Identifier: Write "this compound" clearly.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 4: Handover
  • Transfer: Move the sealed container to your facility's Satellite Accumulation Area (SAA).

  • Final Disposal: The facility EHS team will transfer this to a licensed vendor for High-Temperature Incineration . This is the only validated method to destroy the bicyclic framework completely [2].

Workflow Visualization: Disposal Decision Tree

DisposalLogic Start Waste Generation: 10-Azabicyclo[4.3.1]decane HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid In Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, Water, DMSO) SolventCheck->NonHalo No Halogens EHS EHS / Vendor Pickup (Incineration) Halo->EHS NonHalo->EHS SolidBin->EHS

Figure 1: Decision matrix for segregating this compound waste streams.

Emergency Contingencies: Spill Response

In the event of a spill, rapid containment prevents the salt from absorbing ambient moisture and becoming a sticky, corrosive residue.

Protocol for Solid Spill (Powder)
  • PPE: Don Nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work within a fume hood.

  • Containment: Cover the spill gently with paper towels to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Place material into a wide-mouth jar.

    • Wipe the surface with a damp paper towel (water is effective due to solubility).

    • Verification: Wipe the area with pH paper. If acidic (red), wipe again with a dilute Sodium Bicarbonate solution until neutral.

Protocol for Liquid Spill
  • Absorb: Use an inert absorbent (Vermiculite or commercial spill pads). Do not use sawdust (potential reaction with oxidizers if present in the mix).

  • Neutralize: If the spill is large and highly acidic, sprinkle Sodium Carbonate (Soda Ash) over the absorbent.

  • Disposal: Collect all absorbent materials as solid hazardous waste.

Workflow Visualization: Spill Response

SpillResponse Alert Spill Detected Assess Assess Volume & State Alert->Assess SmallSolid Small Solid Spill Assess->SmallSolid LiquidSpill Liquid/Solution Spill Assess->LiquidSpill ActionSolid Scoop & Wipe (Damp Towel) SmallSolid->ActionSolid ActionLiquid Absorb (Vermiculite) & Neutralize LiquidSpill->ActionLiquid Decon Decontaminate Surface (Check pH) ActionSolid->Decon ActionLiquid->Decon Report Report to EHS Decon->Report

Figure 2: Operational workflow for containing and cleaning spills.

Regulatory Compliance & References

Compliance is determined by the "Cradle-to-Grave" management of hazardous waste as outlined by the EPA (RCRA). While this compound is not a "P-listed" or "U-listed" waste, it must be managed as a characteristic waste if it exhibits corrosivity or toxicity, or as a "Non-Regulated Chemical Waste" which requires identical handling in a prudent laboratory setting [3].

References
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Incineration. EPA Guidelines.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. 2014.

  • PubChem. this compound Compound Summary. National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Azabicyclo[4.3.1]decane hydrochloride
Reactant of Route 2
10-Azabicyclo[4.3.1]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.